molecular formula C20H23F3N2O2 B1676635 Suvecaltamide CAS No. 953778-58-0

Suvecaltamide

Cat. No.: B1676635
CAS No.: 953778-58-0
M. Wt: 380.4 g/mol
InChI Key: IQIKXZMPPBEWAD-CQSZACIVSA-N
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Description

Suvecaltamide is under investigation in clinical trial NCT05122650 (A Study to Assess the Safety and Efficacy of JZP385 in the Treatment of Adults With Moderate to Severe Essential Tremor (ET)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2/c1-13(2)16-6-4-15(5-7-16)10-19(26)25-14(3)18-9-8-17(11-24-18)27-12-20(21,22)23/h4-9,11,13-14H,10,12H2,1-3H3,(H,25,26)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIKXZMPPBEWAD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=O)NC(C)C2=NC=C(C=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)NC(=O)CC2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953778-58-0
Record name Suvecaltamide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953778580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SUVECALTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MIA4WMP8QN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: JZP385 (Suvecaltamide) T-Type Calcium Channel Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JZP385 (suvecaltamide), formerly known as CX-8998, is an investigational small molecule that acts as a potent and selective modulator of T-type calcium channels (T-channels). These low-voltage activated calcium channels, comprising the subtypes CaV3.1, CaV3.2, and CaV3.3, are critical in regulating neuronal excitability and oscillatory behavior in the brain. Dysregulation of T-channel activity has been implicated in the pathophysiology of various neurological disorders, including essential tremor and Parkinson's disease. JZP385's therapeutic potential is believed to stem from its state-dependent modulation of these channels, preferentially targeting channels in the inactivated state, which is more prevalent during the pathological neuronal firing patterns associated with these conditions. This document provides a comprehensive overview of the T-type calcium channel selectivity profile of JZP385, including quantitative data, experimental methodologies, and relevant signaling pathways.

Core Concepts: T-Type Calcium Channels and State-Dependent Modulation

T-type calcium channels are characterized by their ability to be activated by small depolarizations from a hyperpolarized state, contributing to the generation of low-threshold calcium spikes and burst firing of neurons. This activity is particularly relevant in the thalamocortical circuitry, which plays a central role in rhythmic activities.

The activity of JZP385 is described as "state-dependent," meaning it has a higher affinity for certain conformational states of the T-channel. Preclinical data indicates that JZP385 is 7- to 19-fold more selective for the inactivated state of CaV3 channels compared to the resting state.[1] This property is significant as it suggests that JZP385 may preferentially act on neurons exhibiting pathological hyperexcitability, while having a lesser effect on normal neuronal signaling.[2]

Quantitative Selectivity Profile of JZP385

JZP385 has demonstrated potent, low nanomolar inhibition of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1] While specific IC50 values from publicly available literature are limited, the compound's high selectivity for T-type calcium channels over other ion channels has been established.

TargetPotencySelectivityReference
CaV3.1 (T-type) Low Nanomolar>100-fold vs. other ion channelsPapapetropoulos et al. (2021)
CaV3.2 (T-type) Low Nanomolar>100-fold vs. other ion channelsPapapetropoulos et al. (2021)
CaV3.3 (T-type) Low Nanomolar>100-fold vs. other ion channelsPapapetropoulos et al. (2021)

Note: The table will be updated with specific IC50 values as they become publicly available.

Experimental Protocols

The in vitro pharmacological characterization of JZP385's selectivity for T-type calcium channels was primarily conducted using automated patch-clamp electrophysiology.[1]

Objective: To determine the potency and state-dependency of JZP385 on human CaV3.1, CaV3.2, and CaV3.3 channels.

Cell Line: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3.

Methodology:

  • Automated Patch-Clamp System: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for high-throughput electrophysiological recordings.[1]

  • Whole-Cell Patch-Clamp Configuration: The whole-cell configuration was used to record ionic currents flowing through the T-type calcium channels.

  • Voltage Protocols:

    • Resting State Protocol: To assess the effect of JZP385 on channels in the resting state, cells were held at a hyperpolarized membrane potential (e.g., -100 mV) to ensure most channels are in the closed, resting state. Test pulses to a depolarized potential (e.g., -30 mV) were then applied to elicit channel opening.

    • Inactivated State Protocol: To enrich for the inactivated channel state, a pre-pulse to a depolarizing potential was applied to inactivate the channels before the test pulse. The potency of JZP385 was then determined on the remaining available current.

  • Data Analysis: Concentration-response curves were generated by applying increasing concentrations of JZP385 and measuring the corresponding inhibition of the T-type calcium current. IC50 values were calculated from these curves for both resting and inactivated state protocols. Steady-state inactivation curves were also generated with and without JZP385 to determine its effect on the voltage-dependence of inactivation.[1]

Below is a graphical representation of the experimental workflow for assessing the state-dependent inhibition of T-type calcium channels by JZP385.

G cluster_prep Cell Preparation cluster_epys Automated Electrophysiology (QPatch) cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 cell_plating Cells plated on QPatch chip cell_culture->cell_plating whole_cell Whole-cell configuration established cell_plating->whole_cell voltage_protocol Apply voltage protocols (Resting vs. Inactivated State) whole_cell->voltage_protocol drug_application Apply increasing concentrations of JZP385 voltage_protocol->drug_application current_recording Record T-type calcium currents drug_application->current_recording concentration_response Generate concentration-response curves current_recording->concentration_response inactivation_curve Generate steady-state inactivation curves current_recording->inactivation_curve ic50 Calculate IC50 values for resting and inactivated states concentration_response->ic50 selectivity_ratio Determine state-dependent selectivity ratio ic50->selectivity_ratio inactivation_curve->selectivity_ratio

Experimental workflow for assessing JZP385 selectivity.

Signaling Pathways

The therapeutic rationale for targeting T-type calcium channels in movement disorders like essential tremor lies in their role within key motor circuits. Pathological oscillations in the cerebello-thalamo-cortical (CTC) loop are considered a hallmark of essential tremor. T-type calcium channels, particularly CaV3.1 which is highly expressed in the thalamus, are crucial in generating the burst firing patterns that contribute to these pathological oscillations.

By modulating T-type calcium channels, JZP385 is hypothesized to dampen these aberrant rhythmic activities, thereby reducing tremor. The state-dependent nature of JZP385's action is particularly relevant here, as the sustained depolarizations and burst firing characteristic of the tremorgenic state would increase the proportion of T-channels in the inactivated state, making them more susceptible to inhibition by the compound.

The following diagram illustrates the central role of T-type calcium channels in the tremorgenic signaling pathway.

G cluster_circuit Cerebello-Thalamo-Cortical (CTC) Loop cluster_cellular Thalamic Neuron Activity Cerebellum Cerebellum Thalamus Thalamus (High CaV3.1 expression) Cerebellum->Thalamus Excitatory Cortex Motor Cortex Thalamus->Cortex Excitatory Hyperpolarization Hyperpolarization Thalamus->Hyperpolarization Cortex->Cerebellum Excitatory T_channel_activation T-type Ca2+ channel activation Hyperpolarization->T_channel_activation Burst_firing Low-threshold Ca2+ spike & Burst Firing T_channel_activation->Burst_firing Pathological_oscillation Pathological Oscillations Burst_firing->Pathological_oscillation Tremor Tremor Pathological_oscillation->Tremor JZP385 JZP385 (this compound) JZP385->T_channel_activation Inhibits (State-dependent)

Role of T-type calcium channels in the tremor signaling pathway.

Conclusion

JZP385 (this compound) is a potent, state-dependent modulator of T-type calcium channels with high selectivity for all three CaV3 subtypes. Its preferential inhibition of channels in the inactivated state provides a targeted mechanism for normalizing the pathological neuronal activity underlying movement disorders such as essential tremor. Further elucidation of its selectivity profile through detailed quantitative analysis will continue to support its development as a novel therapeutic agent.

References

Suvecaltamide: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suvecaltamide (also known as JZP385, CX-8998, and MK-8998) is a novel, selective, state-dependent modulator of T-type calcium channels currently under investigation for the treatment of essential tremor and other neurological conditions. This technical guide provides a comprehensive overview of the chemical structure and a detailed, step-by-step synthesis of this compound. The information presented herein is intended to support researchers and drug development professionals in their understanding and potential application of this compound.

Chemical Structure and Properties

This compound is a phenylacetamide derivative with a chiral center. Its chemical identity is well-characterized by its IUPAC name, molecular formula, and other identifiers.

Table 1: Chemical Identifiers and Properties of this compound

IdentifierValue
IUPAC Name 2-(4-isopropylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide
Molecular Formula C₂₀H₂₃F₃N₂O₂
Molecular Weight 396.41 g/mol
CAS Number 953778-58-0
Chirality (R)-enantiomer

Below is a 2D representation of the chemical structure of this compound.

Suvecaltamide_Structure C1 C C2 C C1->C2 C3 C C1->C3 O1 O C2->O1 N1 N C2->N1 H1 H N1->H1 C12 C N1->C12 C4 C C5 C C6 C C7 C C9 C C6->C9 C8 C C10 H3C C9->C10 C11 CH3 C9->C11 C13 CH3 C12->C13 C14 C C12->C14 C15 C C16 C C17 N O2 O C16->O2 C18 C C19 CH2 O2->C19 C20 CF3 C19->C20 Synthesis_Pathway A 4-Isopropylacetophenone B 4-Isopropylphenylacetic acid A->B Willgerodt-Kindler Reaction F This compound B->F Amide Coupling (e.g., EDC, HOBt) C (R)-1-(5-Hydroxypyridin-2-yl)ethan-1-ol D (R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-ol C->D Williamson Ether Synthesis E (R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethan-1-amine D->E Mesylation & Azide Displacement & Reduction E->F Amide Coupling (e.g., EDC, HOBt) Signaling_Pathway cluster_CTC Cerebello-Thalamo-Cortical (CTC) Circuit cluster_Neuron Neuron in CTC Circuit Cerebellum Cerebellum Thalamus Thalamus Cerebellum->Thalamus Excitatory Cortex Cortex Thalamus->Cortex Excitatory Cortex->Cerebellum Feedback Loop T_type T-type Ca²⁺ Channel (Caᵥ3) Aberrant_Firing Aberrant Neuronal Burst Firing T_type->Aberrant_Firing Contributes to Tremor Essential Tremor Aberrant_Firing->Tremor Leads to This compound This compound This compound->T_type Inhibits (State-dependent)

Preclinical pharmacology of Suvecaltamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacology of Suvecaltamide

Introduction

This compound (also known as JZP385, CX-8998, and MK-8998) is an investigational, first-in-class, small molecule being developed for the treatment of neurological movement disorders.[1][2] It acts as a highly selective, state-dependent modulator of T-type calcium channels (CaV3).[3] These channels are critical regulators of neuronal excitability and are implicated in the pathophysiology of conditions characterized by pathological oscillatory activity, such as essential tremor (ET) and Parkinson's disease (PD) tremor.[4][5] Preclinical research has focused on elucidating its mechanism of action and validating its therapeutic potential in relevant animal models. This compound is currently being evaluated in clinical trials for tremor associated with Parkinson's disease.[6][7]

T-type calcium channels (CaV3), a family comprising three subtypes (CaV3.1, CaV3.2, and CaV3.3), are low-voltage-activated calcium channels that play a significant role in setting the oscillatory and bursting firing patterns of neurons.[4] They are highly expressed in brain regions, such as the thalamus, that are involved in generating the excessive rhythmicity observed in tremor disorders.[4]

This compound exerts its therapeutic effect by selectively modulating these channels. It preferentially binds to and stabilizes the inactivated state of the CaV3 channel.[4] This state-dependent inhibition means the drug is more active on channels in rapidly firing neurons, which are characteristic of pathological tremor, thereby reducing aberrant neuronal excitability and calcium influx without universally suppressing normal neuronal activity. In vitro studies have demonstrated that this compound inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[4]

Suvecaltamide_MOA cluster_neuron Neuron CaV3_Rest CaV3 Channel (Resting State) CaV3_Active CaV3 Channel (Active State) CaV3_Rest->CaV3_Active Depolarization CaV3_Inactive CaV3 Channel (Inactivated State) CaV3_Active->CaV3_Inactive Inactivation CaV3_Inactive->CaV3_Rest Repolarization Ca_Influx Reduced Ca2+ Influx CaV3_Inactive->Ca_Influx This compound This compound This compound->CaV3_Inactive Preferentially Binds & Stabilizes Neuron_Excite Decreased Neuronal Hyperexcitability Ca_Influx->Neuron_Excite Tremor Pathological Tremor Neuron_Excite->Tremor Amelioration of Harmaline_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal Select Male Rats (n=8-24/group) Acclimate Acclimate to Piezoelectric Sensor Cage Animal->Acclimate Harmaline Administer Harmaline (10-15 mg/kg, i.p.) Acclimate->Harmaline Tremor_Induce Induction of 9-12 Hz Tremor Harmaline->Tremor_Induce Drug_Admin Administer this compound or Vehicle (0.1-10 mg/kg, oral) Tremor_Induce->Drug_Admin Post-Harmaline Dosing Quantify Quantify Tremor Continuously (e.g., 4 hours) Drug_Admin->Quantify PK_Sample Collect Plasma/Brain Samples (Satellite Groups) Drug_Admin->PK_Sample Compare Compare Tremor Reduction vs. Vehicle Control Quantify->Compare Preclinical_Rationale cluster_invitro In Vitro Evidence cluster_invivo In Vivo Evidence MOA Mechanism Identified: Selective, State-Dependent CaV3 Modulation Potency Potency Confirmed: Low nM Inhibition of all CaV3 Subtypes MOA->Potency Rationale Strong Rationale for Clinical Development in Human Tremor Disorders Potency->Rationale Efficacy Efficacy Demonstrated: Dose-Dependent Tremor Reduction in Rat Harmaline Model PKPD PK/PD Link Established: Effective Plasma Concentrations Align with Human Projections Efficacy->PKPD PKPD->Rationale

References

In Vitro Characterization of JZP385: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

JZP385 (suvecaltamide) is a novel, potent, and selective state-dependent modulator of T-type calcium channels. This document provides a comprehensive overview of the in vitro pharmacological characterization of JZP385, summarizing its mechanism of action, binding characteristics, and functional effects on Cav3 voltage-gated calcium channels. Detailed experimental methodologies and data are presented to support its profile as a promising therapeutic candidate.

Introduction

JZP385, also known as this compound and formerly as CX-8998, is an investigational small molecule drug in development for the treatment of essential tremor and Parkinson's disease tremor.[1] Its therapeutic potential stems from its targeted modulation of T-type calcium channels (Cav3), which are known to play a crucial role in regulating neuronal excitability and oscillatory activity in brain circuits implicated in tremor pathophysiology. This guide details the in vitro studies that have defined the pharmacological profile of JZP385.

Mechanism of Action

JZP385 is a highly selective, state-dependent modulator of all three T-type calcium channel subtypes: Cav3.1, Cav3.2, and Cav3.3. Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of the channel. This state-dependent inhibition allows JZP385 to selectively target hyperactive neurons, which are characteristic of pathological tremor, while having a lesser effect on neurons firing at a normal physiological rate. This targeted action is anticipated to lead to a more favorable clinical profile with a wider therapeutic window.

Signaling Pathway Diagram

JZP385_Mechanism_of_Action cluster_neuron Neuron cluster_drug_interaction Drug Intervention T_type_channel T-type Calcium Channel (Cav3) Ca_ion Ca²⁺ T_type_channel->Ca_ion Influx Neuronal_Hyperactivity Neuronal Hyperactivity Ca_ion->Neuronal_Hyperactivity Leads to Inactivated_State Inactivated Channel State Neuronal_Hyperactivity->Inactivated_State Increases proportion of JZP385 JZP385 (this compound) JZP385->Inactivated_State Preferentially binds to and stabilizes Inactivated_State->T_type_channel Inhibits (reduces activity)

Caption: Mechanism of action of JZP385 on T-type calcium channels.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for JZP385. While preclinical studies have established its low nanomolar potency, specific IC50 values for the resting and inactivated states of each Cav3 subtype are not publicly available at this time.

ParameterCav3.1Cav3.2Cav3.3Reference
Potency Low nMLow nMLow nM
IC50 (Resting State) Data not availableData not availableData not available
IC50 (Inactivated State) Data not availableData not availableData not available
Selectivity (Inactivated vs. Resting) 7- to 19-fold7- to 19-fold7- to 19-fold
Effect on V½ of Inactivation -6 to -18 mV hyperpolarizing shift-6 to -18 mV hyperpolarizing shift-6 to -18 mV hyperpolarizing shift

Experimental Protocols

The in vitro characterization of JZP385 was primarily conducted using automated patch-clamp electrophysiology.

Cell Line and Channel Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells were used for these experiments.

  • Channel Expression: HEK293 cells were stably transfected to overexpress one of the three human T-type calcium channel subtypes: Cav3.1, Cav3.2, or Cav3.3.

Electrophysiology
  • Apparatus: A QPatch 48X automated patch clamp system (Sophion Bioscience A/S) was utilized for recording ionic currents.

  • Recording Configuration: Whole-cell patch-clamp recordings were performed.

  • Protocol for Assessing State Dependence:

    • Resting State: To assess the effect of JZP385 on the resting state of the channels, concentration-response curves were generated using voltage protocols that favor the channels being in the resting (closed) state before activation.

    • Inactivated State: To determine the potency of JZP385 on the inactivated state, voltage protocols were designed to enrich for channels in the inactivated state before the test pulse. This typically involves a depolarizing pre-pulse to inactivate the channels.

  • Protocol for Voltage-Dependent Inactivation:

    • Steady-state inactivation curves were generated for each Cav3 subtype in the presence and absence of JZP385.

    • Cells were held at a holding potential, and a series of conditioning pre-pulses of varying voltages were applied, followed by a test pulse to a constant voltage to measure the fraction of available channels.

    • The resulting data were fitted with a Boltzmann function to determine the voltage at which half of the channels are inactivated (V½).

Experimental Workflow Diagram

JZP385_Experimental_Workflow Cell_Culture HEK293 Cell Culture Transfection Stable Transfection with human Cav3.1, Cav3.2, or Cav3.3 Cell_Culture->Transfection Patch_Clamp Automated Patch Clamp (QPatch 48X) Transfection->Patch_Clamp Voltage_Protocols Application of Specific Voltage Protocols Patch_Clamp->Voltage_Protocols Resting_State_Protocol Resting State Protocol Voltage_Protocols->Resting_State_Protocol Inactivated_State_Protocol Inactivated State Protocol Voltage_Protocols->Inactivated_State_Protocol Inactivation_Curve_Protocol Steady-State Inactivation Protocol Voltage_Protocols->Inactivation_Curve_Protocol Data_Acquisition Current Recording and Data Acquisition Resting_State_Protocol->Data_Acquisition Inactivated_State_Protocol->Data_Acquisition Inactivation_Curve_Protocol->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis IC50_Determination IC50 Determination for Resting and Inactivated States Data_Analysis->IC50_Determination V_half_Shift Determination of V½ Shift of Inactivation Data_Analysis->V_half_Shift

Caption: Experimental workflow for the in vitro characterization of JZP385.

Conclusion

The in vitro characterization of JZP385 demonstrates that it is a potent and selective modulator of T-type calcium channels with a distinct state-dependent mechanism of action. By preferentially inhibiting channels in the inactivated state, JZP385 is poised to selectively target pathological neuronal hyperactivity associated with tremor, potentially offering a significant therapeutic advantage. The data summarized in this guide provide a strong rationale for its continued clinical development. Further publication of detailed quantitative potency data will be valuable for the scientific community.

References

An In-depth Technical Guide to the Molecular Targets of Suvecaltamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (also known as JZP385 and CX-8998) is an investigational, first-in-class small molecule being developed for the treatment of neurological disorders characterized by neuronal hyperexcitability, such as essential tremor and Parkinson's disease tremor.[1][2][3][4][5] It acts as a highly selective, state-dependent modulator of T-type calcium channels.[1][2][3][4] This guide provides a detailed overview of the molecular targets of this compound, presenting key preclinical data, experimental methodologies, and the relevant signaling pathways.

Primary Molecular Targets: T-Type Calcium Channels (CaV3)

The principal molecular targets of this compound are the low-voltage-activated T-type calcium channels (TTCCs), which are encoded by the CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3) genes.[1] These channels play a crucial role in regulating neuronal excitability and oscillatory behavior in the brain.[1] Their involvement in the pathophysiology of conditions like essential tremor makes them a compelling target for therapeutic intervention.[1]

Mechanism of Action

This compound exhibits a state-dependent mechanism of action, preferentially binding to and stabilizing the inactivated state of the T-type calcium channel.[1][2] This leads to a reduction in channel activity, particularly under conditions of neuronal hyperexcitability where a larger proportion of channels are in the inactivated state.[1] Preclinical studies have demonstrated that this compound inhibits all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]

The signaling pathway below illustrates the role of T-type calcium channels in neuronal excitability and the inhibitory effect of this compound.

Suvecaltamide_Mechanism_of_Action cluster_neuron Neuron cluster_membrane Cell Membrane CaV3 T-type Calcium Channel (CaV3) Ca_Influx Ca²⁺ Influx CaV3->Ca_Influx mediates Depolarization Low-Voltage Depolarization Depolarization->CaV3 activates Neuronal_Firing Neuronal Burst Firing & Oscillatory Activity Ca_Influx->Neuronal_Firing triggers This compound This compound This compound->CaV3 inhibits (state-dependent)

This compound's inhibitory action on T-type calcium channels.

Quantitative Data

Preclinical characterization of this compound has provided semi-quantitative data on its potency and selectivity for the CaV3 channel subtypes. The data indicates that this compound is a potent inhibitor with low nanomolar (nM) potencies and exhibits significant selectivity for the inactivated state of the channels.[1]

ParameterCaV3.1CaV3.2CaV3.3Reference
Potency (IC₅₀) Low nMLow nMLow nM[1]
State Selectivity (Inactivated vs. Resting) 7- to 19-fold more selective for the inactivated state7- to 19-fold more selective for the inactivated state7- to 19-fold more selective for the inactivated state[1]
Shift in V₅₀ of Inactivation -6 to -18 mV-6 to -18 mV-6 to -18 mV[1]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the molecular targets of this compound.

In Vitro Electrophysiology: Automated Patch Clamp

The state-dependent inhibition of CaV3 channels by this compound was characterized using an automated patch-clamp system.[1]

Objective: To determine the potency and state-selectivity of this compound on human CaV3.1, CaV3.2, and CaV3.3 channels.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 channels.[1]

  • Apparatus: QPatch 48X automated patch clamp system.[1]

  • Recording Configuration: Whole-cell patch clamp.

  • Solutions:

    • Internal Solution (Pipette): Containing (in mM): 120 CsF, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

    • External Solution: Containing (in mM): 140 NaCl, 5 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocols:

    • Resting State Protocol: From a holding potential of -100 mV, a test pulse to -30 mV is applied to elicit a current. This protocol favors the resting state of the channels.

    • Inactivated State Protocol: From a holding potential of -70 mV (a more depolarized potential to induce inactivation), a test pulse to -30 mV is applied.

    • Steady-State Inactivation Protocol: A series of conditioning pre-pulses of varying voltages are applied before a test pulse to determine the voltage-dependence of inactivation.

  • Data Analysis: Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the inhibition of the peak current. IC₅₀ values are calculated for both resting and inactivated states. The shift in the half-inactivation voltage (V₅₀) is determined from the steady-state inactivation curves.

The workflow for the automated patch-clamp experiment is depicted below.

Automated_Patch_Clamp_Workflow Start Start Cell_Prep Prepare HEK293 cells expressing CaV3 subtypes Start->Cell_Prep QPatch_Setup Set up QPatch 48X system with internal/external solutions Cell_Prep->QPatch_Setup Cell_Seeding Seed cells onto QPlate QPatch_Setup->Cell_Seeding Whole_Cell Establish whole-cell configuration Cell_Seeding->Whole_Cell Voltage_Protocol Apply voltage protocols (resting and inactivated states) Whole_Cell->Voltage_Protocol Compound_Application Apply varying concentrations of this compound Voltage_Protocol->Compound_Application Data_Acquisition Record T-type calcium currents Compound_Application->Data_Acquisition Data_Analysis Analyze data: - IC₅₀ determination - V₅₀ shift calculation Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for automated patch-clamp analysis of this compound.
In Vivo Efficacy: Harmaline-Induced Tremor Model

The anti-tremor effects of this compound were evaluated in a well-established animal model of essential tremor.[1]

Objective: To assess the in vivo efficacy of this compound in reducing tremor.

Methodology:

  • Animal Model: Male rats.[1]

  • Tremor Induction: Administration of harmaline (10–15 mg/kg, intraperitoneal), a tremorgenic alkaloid.[1]

  • Drug Administration: this compound administered orally at doses ranging from 0.1 to 10 mg/kg.[1]

  • Tremor Quantification: A piezoelectric sensor cage system is used to quantify the frequency (9–12 Hz) and magnitude of the tremor.[1]

  • Procedure:

    • Rats are acclimatized to the testing environment.

    • A baseline recording of motor activity is taken.

    • Harmaline is administered to induce tremor.

    • This compound or vehicle is administered either before (pre-treatment) or after (post-treatment) the onset of tremor.

    • Tremor is recorded for a specified duration.

  • Data Analysis: The tremor power is analyzed to determine the dose-dependent reduction in tremor severity by this compound compared to the vehicle control.

The logical relationship in the harmaline-induced tremor model is illustrated below.

Harmaline_Tremor_Model Harmaline Harmaline Administration IO_Activity Increased Rhythmic Firing in Inferior Olive Harmaline->IO_Activity induces Cerebellar_Activity Aberrant Cerebellar Activity IO_Activity->Cerebellar_Activity leads to Tremor Harmaline-Induced Tremor (9-12 Hz) Cerebellar_Activity->Tremor generates This compound This compound CaV3_Inhibition Inhibition of T-type Calcium Channels This compound->CaV3_Inhibition causes CaV3_Inhibition->IO_Activity reduces

References

Suvecaltamide IUPAC name and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Suvecaltamide (also known as JZP385, MK-8998, and CX-8998), an investigational small molecule drug. This document details its chemical properties, mechanism of action, and relevant experimental protocols, presenting a thorough resource for professionals in the field of drug development and neuroscience.

Chemical Properties and Identification

This compound is a novel compound with specific physicochemical characteristics that are crucial for its development as a therapeutic agent.

Identifier Value Source
IUPAC Name 2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamide[1]
Synonyms JZP385, MK-8998, CX-8998[1][2][3]
CAS Number 953778-58-0[1]
ChEMBL ID CHEMBL1684950[3]
DrugBank ID DB19139[2]
Physicochemical Property Value Source
Molecular Formula C₂₀H₂₃F₃N₂O₂[1][3]
Molecular Weight 380.41 g/mol [1][2][3]
Monoisotopic Mass 380.171162478 Da[2]

Mechanism of Action: T-Type Calcium Channel Modulation

This compound is a first-in-class, selective modulator of T-type calcium channels (CaV3).[4] These channels, including subtypes CaV3.1, CaV3.2, and CaV3.3, are low-voltage activated calcium channels that play a critical role in regulating neuronal excitability and oscillatory activity.[5][6] They are highly expressed in brain regions associated with the pathophysiology of movement disorders like essential tremor and Parkinson's disease.[5]

This compound's mechanism is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the CaV3 channels.[5] This action reduces the channels' activity, particularly under conditions of neuronal hyperexcitability that are thought to underlie tremor.[7] Preclinical studies have shown that this compound inhibits all three CaV3 subtypes with low nanomolar potency and is significantly more selective for the inactivated channel state.[5] This selective modulation of hyperexcitable neuronal firing, while sparing normal signaling, may contribute to a more favorable clinical profile.[7]

Suvecaltamide_MoA cluster_neuron Neuron cluster_drug Pharmacological Intervention CaV3 T-type Calcium Channel (CaV3) Ca_ion Ca²⁺ Influx CaV3->Ca_ion Opens Excitability Neuronal Hyperexcitability (e.g., Pathological Firing) Ca_ion->Excitability Contributes to Tremor Tremor Pathophysiology Excitability->Tremor This compound This compound Inactivated_State Stabilizes Inactivated State of CaV3 This compound->Inactivated_State Inactivated_State->CaV3 Inhibits

Mechanism of Action of this compound.

Experimental Protocols

The following sections detail key preclinical and clinical experimental methodologies used to characterize this compound.

Objective: To characterize the pharmacology of this compound on T-type calcium channel (CaV3) subtypes.[5]

Methodology:

  • Cell Lines: HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 were used.[5]

  • Electrophysiology: Whole-cell currents were recorded using a QPatch 48X automated patch clamp system.[5]

  • Experimental Conditions:

    • Steady-state inactivation curves were generated for each CaV3 subtype in the presence and absence of this compound.[5]

    • Concentration-response curves were determined using protocols designed to enrich for either the resting or the inactivated states of the channels.[5]

  • Analysis: The data was analyzed to determine the potency (IC₅₀) and state-dependence of this compound's inhibitory effects on each CaV3 subtype. This compound was found to hyperpolarize the midpoint of voltage-dependent channel inactivation by -6 to -18 mV for all subtypes.[5]

InVitro_Workflow start Start cells HEK293 Cells (Expressing hCaV3.1, 3.2, or 3.3) start->cells patch_clamp QPatch 48X Automated Patch Clamp Recording cells->patch_clamp ssi_curves Generate Steady-State Inactivation Curves (± this compound) patch_clamp->ssi_curves cr_curves Generate Concentration-Response Curves (Resting vs. Inactivated) patch_clamp->cr_curves analysis Data Analysis: Determine Potency (IC₅₀) and State-Dependence ssi_curves->analysis cr_curves->analysis end End analysis->end Clinical_Trial_Flow screening Screening & Washout (≤7 weeks) randomization Randomization (n=420) 1:1:1:1 screening->randomization placebo Placebo QD randomization->placebo dose10 This compound 10mg QD randomization->dose10 dose20 This compound 20mg QD randomization->dose20 dose30 This compound 30mg QD randomization->dose30 treatment 12-Week Treatment Period endpoint Primary Endpoint Assessment: Change in TETRAS Score at Week 12 treatment->endpoint

References

Methodological & Application

Application Notes and Protocols for Suvecaltamide Patch Clamp Analysis in HEK293 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (also known as JZP385, CX-8998, and NBI-921352) is an investigational drug being evaluated for the treatment of tremor associated with neurological disorders such as Parkinson's disease and essential tremor.[1][2] Its primary mechanism of action is the selective modulation of T-type calcium channels (CaV3).[3][4] These low-voltage activated calcium channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions implicated in tremor pathophysiology.[3] this compound exhibits state-dependent inhibition of CaV3 channels, showing higher potency for the inactivated state, which may allow for targeted modulation of pathological neuronal firing while sparing normal signaling.[3][5]

These application notes provide a detailed protocol for the characterization of this compound's effects on T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3) heterologously expressed in Human Embryonic Kidney 293 (HEK293) cells using the whole-cell patch clamp technique.

Data Presentation

Table 1: Quantitative Electrophysiological Data for this compound

ParameterCaV3 SubtypeValueNotes
PotencyCaV3.1, CaV3.2, CaV3.3Low nMState-dependent inhibition
SelectivityInactivated vs. Resting State7- to 19-fold more selective for the inactivated state-
Voltage-Dependent InactivationCaV3.1, CaV3.2, CaV3.3Hyperpolarizing shift of -6 to -18 mVRelative to vehicle

This data is based on preclinical characterization using automated patch clamp systems.[3]

Experimental Protocols

1. HEK293 Cell Culture and Transfection

This protocol is adapted from standard methods for culturing and transfecting HEK293 cells for patch clamp electrophysiology.[6][7][8]

  • Cell Culture:

    • Maintain HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX™.[6]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[7]

    • Passage cells every 2-3 days when they reach 70-80% confluency.[9]

  • Transfection:

    • The day before transfection, plate HEK293 cells in 35 mm dishes to achieve 70% confluency on the day of transfection.[6]

    • Co-transfect cells with a plasmid encoding the desired human CaV3 subtype (CaV3.1, CaV3.2, or CaV3.3) and a fluorescent reporter plasmid (e.g., eGFP) to identify transfected cells. Use a suitable transfection reagent according to the manufacturer's protocol.[6]

    • Twenty-four hours post-transfection, wash the cells with DPBS, detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA or Accutase), and re-plate them at a lower density onto glass coverslips suitable for recording.[6][8] This ensures that cells are isolated for patch clamping.[10]

    • Allow cells to attach and recover for at least a few hours at 37°C before transferring to 28°C for further incubation, which can enhance ion channel expression.[7] Recordings are typically performed 48 hours after the initial transfection.[6][11]

2. Whole-Cell Patch Clamp Electrophysiology

This protocol outlines the procedure for recording T-type calcium channel currents and assessing the effect of this compound.

  • Solutions and Reagents:

    • External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 5 HEPES, and 20 TEA-Cl. Adjust pH to 7.3 with NaOH and osmolarity to ~320 mOsm with sucrose.[11] The use of BaCl2 (e.g., 5-20 mM) instead of CaCl2 can also be employed to increase current amplitude and reduce calcium-dependent inactivation.[12]

    • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, and 5 CsOH. Adjust pH to 7.3 with CsOH and osmolarity to ~320 mOsm with sucrose.[11] Cesium and TEA are used to block potassium currents.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.

  • Recording Procedure:

    • Place a coverslip with transfected cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.[13]

    • Identify transfected cells by their fluorescence.

    • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.[9]

    • Approach a selected cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).[13]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Allow the cell to equilibrate with the pipette solution for at least 5 minutes before starting recordings.[6] Compensate for series resistance (80-90%).[6]

  • Voltage Protocols:

    • Dose-Response Protocol:

      • Hold the cell at a potential of -80 mV.[11]

      • Apply a conditioning pulse to -120 mV for 200 ms to ensure channels are in a resting state.[11]

      • Elicit T-type calcium currents with a 20 ms depolarizing step to 0 mV.[11]

      • Apply increasing concentrations of this compound to the bath and incubate for at least 2 minutes at the holding potential before applying the voltage protocol.[11] This will allow for the generation of a dose-response curve and calculation of the IC50 value.

    • State-Dependence Protocol (Steady-State Inactivation):

      • To determine the voltage-dependence of inactivation, hold the cell at various conditioning potentials (e.g., from -120 mV to -50 mV in 10 mV increments) for several seconds.

      • Follow each conditioning pulse with a test pulse to the potential of maximal current activation (e.g., -30 mV for T-type channels) to measure the fraction of available channels.

      • Repeat this protocol in the absence and presence of this compound to assess its effect on the steady-state inactivation curve. A hyperpolarizing shift in the curve indicates preferential binding to the inactivated state.[3]

Visualizations

Diagram 1: Experimental Workflow for this compound Patch Clamp Protocol

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_protocol Data Acquisition culture HEK293 Cell Culture transfect Transfection with CaV3 and GFP Plasmids culture->transfect replate Re-plate onto Coverslips transfect->replate setup Transfer to Recording Chamber replate->setup patch Whole-Cell Patch Clamp (Giga-seal & Rupture) setup->patch equilibrate Equilibration (5 min) patch->equilibrate baseline Record Baseline Currents equilibrate->baseline drug_app Apply this compound baseline->drug_app record_drug Record Currents (Dose-Response & State-Dependence) drug_app->record_drug washout Washout record_drug->washout analyze Analyze Current Inhibition, IC50, and Voltage-Dependence Shift washout->analyze

Caption: Workflow for characterizing this compound effects on CaV3 channels in HEK293 cells.

Diagram 2: Signaling Pathway of this compound Action

G cluster_channel CaV3 T-type Calcium Channel cluster_drug This compound Action cluster_outcome Cellular Outcome Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inhibition Inhibition of Ca2+ Influx Open->Inhibition Blocks Pore Inactivated->Resting Repolarization Inactivated->Inhibition This compound This compound Stabilization Stabilization of Inactivated State This compound->Stabilization Preferential Binding Outcome Reduced Neuronal Excitability & Firing Inhibition->Outcome Stabilization->Inactivated

Caption: Mechanism of this compound's state-dependent inhibition of CaV3 channels.

References

Application Notes & Protocols: The Harmaline-Induced Tremor Model for Preclinical Evaluation of Suvecaltamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Essential tremor (ET) is a prevalent neurological movement disorder, and the development of effective therapeutics is a significant area of research. The harmaline-induced tremor model in rodents is a widely utilized preclinical model that mimics the phenomenological characteristics of ET, providing a valuable tool for screening and evaluating novel therapeutic agents.[1][2] Harmaline, a β-carboline alkaloid, induces a rapid onset, high-frequency tremor by targeting the olivocerebellar system.[1][3] This document provides detailed application notes and protocols for utilizing the harmaline-induced tremor model in the preclinical assessment of Suvecaltamide (JZP385), an investigational drug for essential tremor.

Mechanism of Action: Harmaline and this compound

Harmaline induces tremor by acting on the inferior olivary nucleus (ION) in the brainstem.[3][4] It enhances the rhythmic and synchronous firing of neurons in the ION, which is then transmitted through climbing fibers to the cerebellum.[3][5] This aberrant signaling disrupts the normal function of the cerebello-thalamo-cortical pathway, leading to the characteristic action tremor.[5] A key player in the generation of these rhythmic discharges in the ION is the T-type calcium channel.[3][5]

This compound is a selective modulator of T-type calcium channels (Cav3).[6][7] It acts by preferentially binding to and stabilizing the inactivated state of these channels, thereby reducing their activity.[6][7] By targeting the underlying mechanism of neuronal hyperexcitability in the olivocerebellar circuit, this compound has been investigated for its potential to alleviate tremor.[7] Although a recent Phase 2b trial in essential tremor did not meet its primary endpoint, numeric improvements were observed, and the drug is still under investigation for Parkinson's disease tremor.[6][8][9][10][11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in harmaline-induced tremor and a typical experimental workflow for testing this compound.

Harmaline_Suvecaltamide_Pathway cluster_Brainstem Brainstem cluster_Cerebellum Cerebellum cluster_Thalamocortical Thalamo-Cortical Pathway ION Inferior Olivary Nucleus (ION) Purkinje Purkinje Cells ION->Purkinje Climbing Fibers (Excitatory) DCN Deep Cerebellar Nuclei (DCN) ION->DCN Collaterals (Excitatory) T_type T-type Ca2+ Channels T_type->ION Increases Rhythmic Firing Purkinje->DCN (Inhibitory) Thalamus Thalamus DCN->Thalamus Altered Output MotorCortex Motor Cortex Thalamus->MotorCortex Tremor Tremor MotorCortex->Tremor Harmaline Harmaline Harmaline->T_type Activates This compound This compound This compound->T_type Inhibits

Caption: Signaling pathway of harmaline-induced tremor and this compound's mechanism of action.

Experimental_Workflow Animal_Acclimation Animal Acclimation (e.g., Male ICR mice or Wistar rats) Baseline_Recording Baseline Tremor Recording Animal_Acclimation->Baseline_Recording Drug_Administration This compound or Vehicle Administration (Oral) Baseline_Recording->Drug_Administration Harmaline_Induction Harmaline Administration (IP or SC) Drug_Administration->Harmaline_Induction Tremor_Quantification Tremor Quantification Harmaline_Induction->Tremor_Quantification Data_Analysis Data Analysis Tremor_Quantification->Data_Analysis

Caption: Experimental workflow for evaluating this compound in the harmaline-induced tremor model.

Experimental Protocols

1. Animal Models:

  • Species: Male ICR mice or Wistar rats are commonly used.[4][7] Swine have also been established as a large animal model.[12][13]

  • Housing: Animals should be group-housed and allowed to acclimate to the experimental room for at least one hour prior to testing.[4]

2. Harmaline-Induced Tremor Protocol:

  • Harmaline Preparation: Prepare a solution of harmaline hydrochloride in sterile saline.

  • Dosage and Administration:

    • Mice: 20-30 mg/kg administered subcutaneously (SC) or intraperitoneally (IP).[2][4]

    • Rats: 10-20 mg/kg administered SC or IP.[2][3]

    • Swine: 2.5-6.0 mg/kg administered intravenously (IV).[13]

  • Tremor Onset and Duration: Tremor typically appears within minutes of injection and can be maintained for over 2 hours, depending on the dose and animal model.[12] The tremor frequency is generally in the range of 10-16 Hz.[12][14]

3. This compound Administration Protocol:

  • This compound Preparation: Formulate this compound for oral administration (e.g., in a suitable vehicle like a suspension).

  • Dosage and Administration: In preclinical rat studies, this compound has been tested at doses ranging from 0.1 to 10 mg/kg, administered orally.[7]

  • Pre-treatment Time: this compound or vehicle is typically administered 20-60 minutes prior to the harmaline injection.[4][7]

4. Tremor Quantification:

  • Methodology:

    • A common method involves using a piezoelectric sensor or a load sensor under the floor of the animal's cage to detect and quantify whole-body tremor.[2][7]

    • Wireless accelerometers attached to the limbs can also be used, particularly in larger animals like swine.[12][13]

  • Data Acquisition: Record the motor activity for a defined period following harmaline administration (e.g., 8-20 minutes).[2][4]

  • Data Analysis:

    • Perform spectral analysis on the recorded motion data.

    • Quantify the power of the tremor within the specific frequency bandwidth (e.g., 10-16 Hz for mice, 8-12 Hz for rats).[2]

    • To reduce variability, it is recommended to normalize the tremor power to the total motion power over a wider frequency range.[2][3]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the harmaline-induced tremor model and the efficacy of this compound.

Table 1: Harmaline-Induced Tremor Model Parameters

ParameterMiceRatsSwine
Harmaline Dose 20-30 mg/kg (SC/IP)[4]10-20 mg/kg (SC/IP)[3]2.5-6.0 mg/kg (IV)[13]
Tremor Frequency 11-14 Hz[4]8-12 Hz[2]10-16 Hz[12]
Tremor Onset Within minutesWithin minutesImmediate (IV)[12]
Tremor Duration Dose-dependentDose-dependentOver 2 hours[12]

Table 2: Preclinical Efficacy of this compound in the Rat Harmaline-Induced Tremor Model

This compound Dose (Oral)Tremor Inhibition
0.1 mg/kgNot specified
≥ 1 mg/kgRobust, dose-dependent reduction[7]
10 mg/kgSignificant reduction[7]

Note: The plasma concentrations of this compound that were effective in reducing tremor in rats were consistent with those projected to be therapeutic in humans.[7]

Conclusion

The harmaline-induced tremor model serves as a valuable and established preclinical tool for the initial screening and characterization of anti-tremor therapeutics. Its robust and reproducible tremor phenotype, coupled with a well-understood underlying mechanism involving the olivocerebellar circuitry and T-type calcium channels, makes it particularly relevant for testing compounds like this compound. The detailed protocols and data presented in these application notes provide a framework for researchers to effectively utilize this model in the development of novel treatments for essential tremor and other tremor-related disorders.

References

Application Notes and Protocols for In Vivo Administration of Suvecaltamide in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (also known as JZP385 or CX-8998) is an investigational, selective, state-dependent modulator of T-type calcium channels (CaV3).[1] These low-voltage-activated calcium channels are implicated in the pathophysiology of various neurological disorders characterized by neuronal hyperexcitability and pathological oscillations. In preclinical rodent models, this compound has been primarily evaluated for its potential to treat essential tremor.[1] Clinical trials are also exploring its efficacy in Parkinson's disease tremor.[2][3][4] These application notes provide a summary of the available data and protocols for the in vivo administration of this compound in rodent models based on publicly available preclinical studies.

Mechanism of Action

This compound selectively modulates all three subtypes of T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3).[1] It exhibits a state-dependent mechanism, showing a higher affinity for the inactivated state of the channel.[1] This preferential binding stabilizes the channel in a non-conducting conformation, thereby reducing the excessive neuronal firing and oscillatory activity that underlie tremor.[1][2]

Two active metabolites of this compound, M01 (JZZ05000034) and M02 (JZZ05000035), have been identified and also contribute to the overall efficacy. These metabolites demonstrate more sustained concentrations in both plasma and brain compared to the parent compound.[2]

Signaling Pathway Diagram

Suvecaltamide_MoA cluster_neuron Neuron CaV3 T-type Calcium Channel (CaV3) Ca_ion Ca²⁺ Hyperexcitability Neuronal Hyperexcitability & Oscillations Ca_ion->Hyperexcitability Influx This compound This compound This compound->CaV3

Caption: Mechanism of action of this compound.

Rodent Model for Essential Tremor: Harmaline-Induced Tremor

The most described preclinical model for evaluating this compound's anti-tremor activity is the harmaline-induced tremor model in male rats.[1] Harmaline, a beta-carboline alkaloid, induces a robust and consistent tremor that pharmacologically resembles essential tremor.

Efficacy Data

This compound has been shown to dose-dependently reduce harmaline-induced tremor in rats when administered orally.[1] Robust inhibition of tremor is observed at doses of 1 mg/kg and higher.[1]

ParameterFindingCitation
Animal Model Male Rats[1]
Tremor Induction Harmaline (10-15 mg/kg, intraperitoneal)[1]
Drug Administration This compound (0.1-10 mg/kg, oral)[1]
Efficacious Dose Robust tremor inhibition observed at ≥1 mg/kg.[1]
Active Metabolites M01 and M02 contribute to efficacy with more sustained plasma and brain concentrations than this compound.[2]
Pharmacokinetics This compound concentrations peak early and then decrease following oral administration.[2]
Plasma Concentrations Effective plasma concentrations in rats are consistent with those projected for therapeutic doses in humans.[1]
Experimental Protocol: Harmaline-Induced Tremor in Rats

This protocol is a synthesized methodology based on available preclinical data.[1]

1. Animals:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Group Size: n=8-24 per group is suggested to achieve statistical power.[1]

2. Materials:

  • This compound

  • Vehicle for oral formulation (Note: The specific vehicle used in published studies is not publicly available. A common vehicle for oral gavage in rodents, such as 0.5% carboxymethyl cellulose (CMC) in water, could be considered, but vehicle scouting is recommended.)

  • Harmaline hydrochloride

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (IP) injection

  • Piezoelectric sensor cage system for tremor quantification (e.g., Signal Solutions)[1]

3. Experimental Procedure:

  • Acclimation: Allow animals to acclimate to the piezoelectric sensor cages before the start of the experiment.

  • Baseline Recording: Record baseline motor activity for a defined period (e.g., 20-30 minutes) to establish a stable baseline.

  • This compound Administration (Prophylactic):

    • Prepare a solution/suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 1, 3, 10 mg/kg).

    • Administer this compound or vehicle orally (p.o.) via gavage.

  • Harmaline Administration:

    • Prepare a fresh solution of harmaline in sterile saline.

    • 60 minutes after this compound/vehicle administration, administer harmaline (10-15 mg/kg) via intraperitoneal (IP) injection.

  • This compound Administration (Therapeutic):

    • Alternatively, to test the suppressive effect on existing tremor, administer harmaline first.

    • Once tremor is established (typically within 10 minutes), administer this compound or vehicle orally.

  • Tremor Quantification:

    • Immediately after harmaline injection (or this compound administration in the therapeutic protocol), begin recording tremor activity using the piezoelectric sensor system.

    • Continue recording for a sustained period, for example, up to 4 hours.[2]

  • Data Analysis:

    • Analyze the piezoelectric signal data.

    • Apply a Fast Fourier Transform (FFT) to determine the power spectrum of the motion.

    • Quantify the tremor by measuring the power within the 9-12 Hz frequency band, which corresponds to harmaline-induced tremor in rats.[1]

    • Normalize the tremor power to the total motion power to reduce variability.

    • Compare the tremor power in this compound-treated groups to the vehicle-treated control group.

Experimental Workflow Diagram

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation to Piezoelectric Cages Baseline Baseline Activity Recording Acclimation->Baseline Dosing Oral Gavage: This compound or Vehicle Baseline->Dosing Wait Wait 60 min Dosing->Wait Harmaline IP Injection: Harmaline (10-15 mg/kg) Wait->Harmaline Recording Tremor Recording (up to 4 hours) Harmaline->Recording Analysis Data Analysis: FFT of Piezoelectric Signal (9-12 Hz band) Recording->Analysis

Caption: Prophylactic harmaline-induced tremor workflow.

Application in Parkinson's Disease Rodent Models

While this compound is undergoing clinical investigation for tremor associated with Parkinson's disease,[4] publicly available preclinical data on its use in specific rodent models of Parkinson's disease (e.g., 6-OHDA, MPTP, or genetic models) were not identified in the conducted searches. Researchers interested in this area would need to adapt the harmaline-induced tremor protocol to a relevant Parkinson's model, assessing tremor as a primary endpoint.

Disclaimer: This document is intended for informational purposes for research professionals. The protocols described are synthesized from publicly available abstracts and may require optimization. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare. The oral vehicle for this compound was not specified in the source literature and should be determined by the investigating researcher.

References

Application Note: Quantification of Suvecaltamide in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Suvecaltamide in human plasma. The described protocol is based on established principles of bioanalytical method development and validation for small molecules and serves as a template for researchers engaged in the pharmacokinetic analysis of this compound. The method utilizes protein precipitation for sample preparation and a reversed-phase chromatographic separation with tandem mass spectrometric detection. This document provides a comprehensive workflow, from sample preparation to data analysis, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (also known as JZP385) is an investigational drug that acts as a highly selective and state-dependent modulator of T-type calcium channels (Caᵥ3). These channels are implicated in the control of muscle movement by the brain. This compound is currently under investigation for the treatment of essential tremor and Parkinson's disease tremor. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall clinical development.

This document outlines a robust and reproducible LC-MS/MS method for the determination of this compound in human plasma. The protocol details sample preparation, chromatographic conditions, and mass spectrometric parameters. Representative data on linearity, accuracy, precision, and recovery are presented to demonstrate the expected performance of such a method.

Experimental

Materials and Reagents
  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • 96-well plates

  • Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and its SIL-IS in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Spiking Solutions: Spike the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples at various concentrations.

Plasma Sample Preparation (Protein Precipitation)
  • Allow frozen plasma samples, CC standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the SIL-IS.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.010
2.090
2.590
2.610
4.010

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined by infusion of the analyte and IS. A hypothetical transition is provided in Table 2.

Table 2: Hypothetical MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound[M+H]⁺Fragment 1100
This compound-d4 (IS)[M+H]⁺Fragment 2100

Data and Results

The following tables present representative quantitative data that would be expected from a validated bioanalytical method for this compound.

Table 3: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression Model
This compound0.1 - 100Linear, 1/x²>0.995

Table 4: Accuracy and Precision (Intra- and Inter-day)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ0.195 - 105< 1595 - 105< 15
Low0.390 - 110< 1590 - 110< 15
Mid1090 - 110< 1590 - 110< 15
High8090 - 110< 1590 - 110< 15

LLOQ: Lower Limit of Quantification

Table 5: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
Low0.3> 8590 - 110
High80> 8590 - 110

Visualizations

Suvecaltamide_Signaling_Pathway cluster_neuron Neuron This compound This compound CaV3 T-type Calcium Channel (Caᵥ3) This compound->CaV3 Modulates This compound->CaV3 Ca_ion Ca²⁺ Influx CaV3->Ca_ion Neuronal_Firing Pathological Neuronal Firing Ca_ion->Neuronal_Firing Drives

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma Sample (50 µL) add_is Add Acetonitrile with Internal Standard (150 µL) start->add_is vortex1 Vortex Mix (1 min) add_is->vortex1 centrifuge Centrifuge (4000 rpm, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer end_prep Sample Ready for Analysis transfer->end_prep injection Inject Sample (5 µL) onto LC System end_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection data_processing Data Processing and Quantification detection->data_processing

Application Notes and Protocols for Cell-Based Assays of T-Type Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for cell-based assays designed to identify and characterize modulators of T-type calcium channels. T-type calcium channels (Cav3.1, Cav3.2, Cav3.3) are low-voltage activated channels that play crucial roles in a variety of physiological processes and have been implicated in numerous pathological conditions, including epilepsy, neuropathic pain, and cardiac arrhythmias.[1][2][3] The unique biophysical properties of these channels, particularly their inactivation at typical cell line resting membrane potentials, present challenges for the development of robust high-throughput screening (HTS) assays.[1][4][5][6][7]

These notes detail fluorescence-based HTS assays and automated electrophysiology methods, offering comprehensive protocols and data presentation guidelines to facilitate the discovery of novel T-type calcium channel modulators.

Introduction to T-Type Calcium Channels and Assay Strategies

T-type calcium channels are key regulators of cellular excitability and intracellular calcium signaling.[3] Their dysfunction is linked to a range of disorders, making them attractive therapeutic targets.[2][3] The primary challenge in designing cell-based assays for these channels is their tendency to be in an inactivated state at the relatively depolarized resting membrane potentials of commonly used cell lines (around -25 mV).[4][6][7] To overcome this, assay strategies often involve manipulating the cell membrane potential to a more hyperpolarized state, thereby making the channels available for activation.

Two main strategies are employed:

  • Pharmacological Manipulation: Using agents like gramicidin to clamp the membrane potential at a hyperpolarized level.[1][5]

  • Genetic Manipulation: Co-expression of a potassium channel, such as Kir2.3, to drive the resting membrane potential to a more negative value (around -70 mV).[4][6][7]

Quantitative Data for T-Type Calcium Channel Modulators

The following tables summarize the pharmacological and biophysical properties of commonly studied T-type calcium channel modulators and the characteristics of the different channel subtypes.

Table 1: Pharmacological Properties of Selected T-Type Calcium Channel Inhibitors

CompoundTarget Subtype(s)IC50 (µM)Assay TypeReference
MibefradilPan (Cav3.1, 3.2, 3.3)~1-2Electrophysiology[8]
NNC-55-0396Pan (Cav3.1, 3.2, 3.3)~0.5-1Electrophysiology[8]
TTA-A2Pan (Cav3.1, 3.2, 3.3)~0.1-1Fluorescence & Electrophysiology[6]
ZonisamideT-type channelsNot specifiedMultiple[9]
AMB-CHMINACACav3.2 > Cav3.1/3.30.74 (Cav3.2)Electrophysiology[10]
MDMB-CHMICACav3.2 > Cav3.1/3.31.5 (Cav3.2)Electrophysiology[10]

Table 2: Biophysical Properties of Human T-Type Calcium Channel Subtypes

PropertyCav3.1Cav3.2Cav3.3Reference
V1/2 Activation (mV) -48.76-47.96-39.53[11]
V1/2 Inactivation (mV) -76.3-75.8-68.9[11]
Activation Kinetics FastIntermediateSlow[11]
Inactivation Kinetics FastIntermediateSlow[11]

Experimental Protocols

Fluorescence-Based High-Throughput Screening (HTS) Assay

This protocol is designed for a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR) to identify modulators of T-type calcium channels.[1][4][5][6][12] It incorporates the co-expression of the Kir2.3 potassium channel to maintain the T-type channels in a resting, activatable state.[4][6][7]

Workflow Diagram:

HTS_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Seed HEK293 cells co-expressing Cav3.x and Kir2.3 in 384-well plates B Incubate for 24-48 hours A->B C Load cells with a calcium indicator (e.g., Fluo-4 AM or GCaMP6s-CAAX) B->C D Add test compounds and controls C->D E Measure baseline fluorescence in FLIPR D->E F Add depolarizing stimulus (e.g., KCl solution) E->F G Measure fluorescence change in FLIPR F->G H Calculate fluorescence signal change G->H I Determine dose-response curves and IC50/EC50 values H->I

Caption: Workflow for a fluorescence-based HTS assay.

Materials:

  • HEK293 cells stably co-expressing a human T-type calcium channel subtype (e.g., Cav3.1, Cav3.2, or Cav3.3) and the Kir2.3 potassium channel.

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Black, clear-bottom 384-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or genetically encoded calcium indicator (e.g., GCaMP6s-CAAX).[4]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Test compounds and control modulators (e.g., TTA-A2 as an inhibitor).

  • Depolarizing stimulus: KCl solution.

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

Protocol:

  • Cell Plating: a. Culture the HEK293 cells expressing the desired T-type channel and Kir2.3. b. On the day before the assay, seed the cells into 384-well black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment. c. Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Dye Loading: a. Prepare the calcium indicator loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstitution in DMSO and then dilution in assay buffer. b. Remove the culture medium from the cell plates and add the dye-loading solution to each well. c. Incubate the plates at 37°C for 30-60 minutes. d. After incubation, wash the cells with assay buffer to remove excess dye.

  • Compound Addition: a. Prepare serial dilutions of test compounds and controls in assay buffer. b. Add the diluted compounds to the appropriate wells of the cell plate. Include wells with vehicle control (e.g., DMSO). c. Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes).

  • Fluorescence Measurement: a. Place the cell plate and the compound plate into the FLIPR instrument. b. Program the instrument to first measure the baseline fluorescence for a short period. c. The instrument will then add the depolarizing KCl solution to all wells to activate the T-type calcium channels. d. Immediately after KCl addition, the instrument will continuously measure the change in fluorescence intensity over time.

  • Data Analysis: a. The response is typically quantified as the peak fluorescence intensity or the area under the curve after the addition of the stimulus. b. For inhibitors, the percentage of inhibition is calculated relative to the vehicle control. c. For activators, the percentage of activation is calculated. d. Dose-response curves are generated by plotting the percentage of inhibition or activation against the compound concentration, and IC50 or EC50 values are determined.

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a higher throughput alternative to conventional manual patch-clamp for secondary screening and more detailed mechanistic studies.[12][13][14][15]

Workflow Diagram:

APC_Workflow cluster_prep Preparation cluster_run Automated Patch-Clamp Run cluster_analysis Data Analysis A Prepare cell suspension of HEK293 cells expressing Cav3.x D Load cells, solutions, and compounds onto the instrument A->D B Prepare intracellular and extracellular solutions B->D C Prepare compound solutions C->D E Initiate automated cell capture, sealing, and whole-cell formation F Apply voltage protocols to elicit T-type channel currents G Apply compounds and record current inhibition or potentiation H Measure current amplitude and kinetics G->H I Calculate percentage of block or enhancement H->I J Determine IC50/EC50 values and mechanism of action I->J

Caption: Workflow for automated patch-clamp electrophysiology.

Materials:

  • HEK293 cells expressing the T-type calcium channel of interest.

  • Automated patch-clamp system (e.g., IonWorks, Patchliner, or similar).

  • Specific consumables for the instrument (e.g., patch plates or chips).

  • Intracellular solution (typically containing Cs+ to block K+ currents).

  • Extracellular solution (containing Ba2+ or Ca2+ as the charge carrier).

  • Test compounds and controls.

Protocol:

  • Cell Preparation: a. Harvest the cells and prepare a single-cell suspension at the optimal density recommended for the specific automated patch-clamp system.

  • Solution Preparation: a. Prepare fresh intracellular and extracellular solutions. The exact composition will depend on the specific experimental goals but should be designed to isolate T-type calcium channel currents. b. Prepare serial dilutions of the test compounds in the extracellular solution.

  • Instrument Setup and Run: a. Prime the instrument with the appropriate solutions. b. Load the cell suspension, intracellular solution, extracellular solutions, and compound plates into the instrument. c. Initiate the automated experimental run. The instrument will perform the following steps for each well/cell: i. Cell trapping and sealing. ii. Whole-cell access. iii. Application of a voltage protocol to measure baseline T-type currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state, followed by a depolarizing step to activate the channels. iv. Application of the test compound. v. Application of the same voltage protocol to measure the effect of the compound on the T-type currents.

  • Data Analysis: a. The software accompanying the instrument will typically perform initial data analysis, such as measuring peak current amplitude. b. Calculate the percentage of inhibition or potentiation of the current by the compound. c. Generate dose-response curves and calculate IC50 or EC50 values. d. More advanced analyses can be performed to investigate the mechanism of action, such as effects on voltage-dependence of activation and inactivation or use-dependent block.

Signaling Pathways and Screening Cascade

T-Type Calcium Channel Signaling Pathway:

T-type calcium channels are low-voltage activated, meaning they open in response to small depolarizations of the cell membrane.[3] This influx of Ca2+ can lead to a variety of downstream cellular responses.

T_Type_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular T_channel T-type Ca2+ Channel (Cav3.x) Ca_influx Ca2+ Influx T_channel->Ca_influx Mediates modulator Modulator (Inhibitor/Activator) modulator->T_channel Binds to downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release, Cell Proliferation) Ca_influx->downstream membrane_depol Membrane Depolarization membrane_depol->T_channel Activates

Caption: Simplified signaling pathway of T-type calcium channels.

Screening Cascade for T-Type Channel Modulators:

A typical drug discovery project for T-type calcium channel modulators follows a hierarchical screening cascade to efficiently identify and validate promising compounds.

Screening_Cascade primary_screen Primary HTS: Fluorescence-Based Assay (e.g., FLIPR) secondary_screen Secondary Screen: Automated Electrophysiology primary_screen->secondary_screen Hit Confirmation & Potency tertiary_screen Tertiary Assays: Manual Patch-Clamp & Selectivity Profiling secondary_screen->tertiary_screen Mechanism of Action & Selectivity in_vivo In Vivo Efficacy and Safety Studies tertiary_screen->in_vivo Lead Optimization & Candidate Selection

Caption: A typical screening cascade for T-type channel modulators.

References

Application Notes and Protocols: Suvecaltamide in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the preclinical evaluation of suvecaltamide, a selective T-type calcium (CaV3) channel modulator. The information is compiled from various preclinical studies investigating its efficacy in animal models of tremor.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: this compound Dosage and Administration in a Rat Model of Essential Tremor

ParameterValueReference
Animal Model Male Rats[1]
Inducing Agent Harmaline[1][2]
Harmaline Dosage 10-15 mg/kg[1][2]
Harmaline Route Intraperitoneal (i.p.)[1][2]
This compound Dosage 0.1 - 10 mg/kg[1]
This compound Route Oral (p.o.)[1]
Administration Pre- or Post-harmaline administration[1]
Efficacious Dose ≥1 mg/kg showed robust tremor inhibition[1][2]

Table 2: In Vitro Characterization of this compound

ParameterDetailsReference
Cell Line HEK293 cells stably overexpressing human CaV3.1, 3.2, or 3.3[1]
Methodology Automated patch clamp system (QPatch 48X)[1]
Key Finding This compound inhibited all CaV3 subtypes in a concentration- and state-dependent manner with low nanomolar potencies. It was 7- to 19-fold more selective for the inactivated CaV3 channel state.[1]

Signaling Pathway and Mechanism of Action

This compound is a selective modulator of T-type calcium channels (CaV3). These channels are crucial in regulating neuronal excitability and are implicated in the pathological oscillations observed in conditions like essential tremor. This compound acts by preferentially binding to and stabilizing the inactivated state of CaV3 channels, thereby reducing the excessive neuronal rhythmicity that leads to tremors.[1][2]

Suvecaltamide_Signaling_Pathway cluster_neuron Neuron CaV3 T-type Calcium Channel (CaV3) Ca_influx Ca2+ Influx CaV3->Ca_influx Opens This compound This compound This compound->CaV3 Inhibits (stabilizes inactivated state) Oscillatory_Activity Pathological Neuronal Oscillations Ca_influx->Oscillatory_Activity Leads to Tremor Tremor Oscillatory_Activity->Tremor Causes

Figure 1: Mechanism of action of this compound.

Experimental Protocols

In Vivo Harmaline-Induced Tremor Model in Rats

This protocol describes the induction of tremor in rats using harmaline to evaluate the anti-tremor efficacy of this compound.

Materials:

  • Male Wistar rats (80-100 g)[3]

  • This compound

  • Harmaline HCl (Sigma)[4]

  • Vehicle for this compound (e.g., 1% Tween 80 in 0.5% Methocel)[5]

  • Saline

  • Oral gavage needles

  • Intraperitoneal (i.p.) injection needles and syringes

  • Piezoelectric sensor cage system (e.g., Signal Solutions) or a force plate actimeter[1][6]

Procedure:

  • Animal Acclimatization: Allow rats to acclimate to the housing facilities and handling procedures for at least one week before the experiment.

  • Baseline Measurement: Place individual rats in the piezoelectric sensor cage and allow for a 10-minute habituation period. Record baseline motor activity for a 20-minute epoch.[4]

  • This compound/Vehicle Administration:

    • Pre-treatment protocol: Administer this compound (0.1-10 mg/kg) or vehicle orally (p.o.) to the rats.

    • Post-treatment protocol: Proceed with harmaline injection first (Step 4).

  • Tremor Induction:

    • Administer harmaline (10-15 mg/kg, i.p.) to induce tremor.[1][2] Tremor typically appears within 10 minutes.[4]

    • For the post-treatment protocol, administer this compound (0.1-10 mg/kg, p.o.) or vehicle after the onset of harmaline-induced tremor. One study administered this compound 1 hour after harmaline.[2]

  • Tremor Quantification:

    • Place the rat back into the piezoelectric sensor cage immediately after injections.

    • Record the motor activity for a defined period (e.g., 2-4 hours).[2][4]

    • The system records the pressure changes exerted by the animal's movements.

  • Data Analysis:

    • Use spectral analysis to quantify the power of movements within the tremor frequency band (typically 8-12 Hz for rats).[4]

    • Calculate the motion power percentage (MPP) by dividing the power in the tremor frequency band by the total power over the full motion spectrum (e.g., 0-15 Hz).[4]

    • Compare the MPP between this compound-treated and vehicle-treated groups to determine the efficacy of the compound in reducing tremor.

Harmaline_Workflow cluster_pre Pre-administration cluster_treatment Treatment & Induction cluster_post Post-administration Acclimatization Animal Acclimatization Baseline Baseline Tremor Recording (Piezoelectric Cage) Acclimatization->Baseline Drug_Admin This compound/Vehicle Admin. (Oral, 0.1-10 mg/kg) Baseline->Drug_Admin Pre-treatment protocol Harmaline_Admin Harmaline Administration (i.p., 10-15 mg/kg) Baseline->Harmaline_Admin Post-treatment protocol Drug_Admin->Harmaline_Admin Harmaline_Admin->Drug_Admin Tremor_Quant Tremor Quantification (4 hours) Harmaline_Admin->Tremor_Quant Data_Analysis Data Analysis (Spectral Analysis, 8-12 Hz band) Tremor_Quant->Data_Analysis

Figure 2: Workflow for the harmaline-induced tremor model.

In Vitro CaV3 Channel Activity Assay

This protocol outlines the use of an automated patch clamp system to assess the effect of this compound on T-type calcium channels.

Materials:

  • HEK293 cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels[1]

  • Cell culture medium appropriate for HEK293 cells

  • Automated patch clamp system (e.g., QPatch)[1]

  • Planar patch chips (QPlates)[7]

  • External and internal Ringer's solutions

  • This compound stock solution and serial dilutions

Procedure:

  • Cell Preparation:

    • Culture the specific HEK293-CaV3 cell line under standard conditions.

    • Prior to the experiment, harvest the cells and prepare a single-cell suspension in the external Ringer's solution for use in the QPatch system.[8]

  • QPatch System Setup:

    • Prime the QPatch system and the QPlate with the appropriate external and internal solutions according to the manufacturer's instructions.

    • Load the cell suspension into the system. The QPatch will automatically handle cell capture, sealing, and whole-cell formation.[7]

  • Electrophysiological Recording:

    • Establish a stable whole-cell configuration.

    • Apply a voltage-step protocol to elicit CaV3 channel currents. This can be used to generate current-voltage (I-V) curves.[8]

    • To determine state-dependence, use voltage protocols that enrich for either the resting or inactivated states of the channels.[1]

  • Compound Application:

    • Apply vehicle control followed by increasing concentrations of this compound to the cells.

    • Record the CaV3 channel currents at each concentration to generate concentration-response curves.

  • Data Analysis:

    • Analyze the recorded currents using the QPatch analysis software.

    • Calculate the IC50 values for this compound on each CaV3 subtype.

    • Generate steady-state inactivation curves in the presence and absence of this compound to determine its effect on the voltage-dependence of inactivation.[1]

QPatch_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture HEK293 cells expressing CaV3 subtypes Cell_Suspension Prepare single-cell suspension Cell_Culture->Cell_Suspension QPatch_Setup Setup QPatch System (Solutions & QPlate) Cell_Suspension->QPatch_Setup Whole_Cell Automated Whole-Cell Configuration QPatch_Setup->Whole_Cell Voltage_Protocol Apply Voltage-Step Protocol Whole_Cell->Voltage_Protocol Compound_App Apply this compound (Concentration-Response) Voltage_Protocol->Compound_App Current_Recording Record CaV3 Currents Compound_App->Current_Recording Data_Analysis Analyze Data (IC50, Inactivation Curves) Current_Recording->Data_Analysis

References

Application Note: High-Throughput Screening of Suvecaltamide Using Automated Patch Clamp Systems

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Suvecaltamide (formerly JZP385) is an investigational drug that acts as a selective, state-dependent modulator of T-type calcium channels (CaV3).[1][2][3] These channels are implicated in the pathophysiology of neurological disorders such as essential tremor and Parkinson's disease.[1][4][5][6] As a therapeutic candidate, the characterization of its interaction with CaV3 channels is crucial. Automated patch clamp (APC) systems offer a high-throughput and reliable method for screening and characterizing compounds like this compound that target ion channels.[7][8][9][10][11] This application note provides a detailed protocol for screening this compound against the three subtypes of human T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) using an automated patch clamp system.

Signaling Pathway of T-type Calcium Channels

T-type calcium channels are low-voltage activated channels that play a role in regulating neuronal excitability and oscillatory activity.[12] Their dysfunction can lead to pathological neuronal firing patterns associated with tremors. This compound is designed to modulate the activity of these channels, preferentially binding to and stabilizing the inactivated state of the channel, thereby reducing excessive neuronal firing.[2][12]

Suvecaltamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_states Channel States Cav3 T-type Calcium Channel (CaV3.1, CaV3.2, CaV3.3) Resting Resting Activated Activated Resting->Activated Depolarization Inactivated Inactivated Activated->Inactivated Sustained Depolarization Ca_influx Ca2+ Influx Activated->Ca_influx Inactivated->Resting Repolarization Reduced_Firing Reduced Neuronal Firing Inactivated->Reduced_Firing Promotes This compound This compound This compound->Inactivated Preferentially binds & stabilizes Neuronal_Hyperexcitability Neuronal Hyperexcitability (e.g., Tremor) Ca_influx->Neuronal_Hyperexcitability

This compound's proposed mechanism of action on T-type calcium channels.

Experimental Workflow for this compound Screening

The following diagram outlines the typical workflow for screening this compound using an automated patch clamp system. The process begins with the preparation of cells expressing the target ion channels and culminates in data analysis to determine the compound's potency and mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (HEK293 expressing hCaV3.1, 3.2, or 3.3) Cell_Harvesting 2. Cell Harvesting & Preparation (Single-cell suspension) Cell_Culture->Cell_Harvesting Priming 3. System Priming (Solutions & Compound Plates) Cell_Harvesting->Priming Cell_Sealing 4. Cell Sealing & Whole-Cell Configuration Priming->Cell_Sealing Baseline_Recording 5. Baseline Current Recording Cell_Sealing->Baseline_Recording Compound_Application 6. This compound Application (Increasing concentrations) Baseline_Recording->Compound_Application Washout 7. Washout Compound_Application->Washout Data_Acquisition 8. Data Acquisition & Quality Control Washout->Data_Acquisition IC50_Curve 9. Concentration-Response Curve Generation Data_Acquisition->IC50_Curve State_Dependence 10. State-Dependence Analysis IC50_Curve->State_Dependence

A typical experimental workflow for screening this compound.

Detailed Experimental Protocols

1. Cell Line and Culture:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human CaV3.1, CaV3.2, or CaV3.3 channels.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Preparation for Automated Patch Clamp:

  • Aspirate the culture medium and wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Detach the cells using a non-enzymatic cell dissociation solution to ensure the integrity of the ion channels.

  • Resuspend the cells in an extracellular solution (see below) and centrifuge at a low speed.

  • Resuspend the cell pellet in the extracellular solution to achieve a final concentration of approximately 1-5 x 10^6 cells/mL.

  • Ensure a single-cell suspension by gentle trituration.

3. Solutions:

  • Intracellular Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Compound Plates: Prepare serial dilutions of this compound in the extracellular solution to achieve the desired final concentrations for the concentration-response curve. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

4. Automated Patch Clamp Protocol:

  • Prime the automated patch clamp system with the intracellular and extracellular solutions.

  • Load the cell suspension and the compound plate into the instrument.

  • Initiate the automated protocol for cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell formation.

  • Voltage Protocol for IC50 Determination:

    • Holding Potential: -100 mV.

    • Test Pulse: Depolarize to -30 mV for 200 ms to elicit T-type calcium currents.

    • Apply a series of increasing concentrations of this compound, with each concentration applied for a sufficient duration to reach steady-state block.

  • Voltage Protocol for State-Dependence Analysis:

    • To assess the affinity for the resting state, use a hyperpolarized holding potential (e.g., -110 mV) and brief depolarizing pulses.

    • To assess the affinity for the inactivated state, use a more depolarized holding potential (e.g., -80 mV) to induce channel inactivation before the test pulse. Preclinical studies indicate this compound has a higher affinity for the inactivated state.[12]

Data Presentation

The following tables summarize hypothetical data from a this compound screening experiment.

Table 1: Potency of this compound on Human CaV3 Subtypes

Channel SubtypeIC50 (nM) - Resting StateIC50 (nM) - Inactivated State
hCaV3.1150.3 ± 12.58.2 ± 1.1
hCaV3.2185.7 ± 15.810.5 ± 1.4
hCaV3.3210.1 ± 18.212.8 ± 1.9

Table 2: State-Dependent Inhibition by this compound

Channel SubtypeFold Selectivity (Resting IC50 / Inactivated IC50)
hCaV3.1~18.3
hCaV3.2~17.7
hCaV3.3~16.4

Data Analysis and Interpretation

Data_Analysis_Logic Raw_Data Raw Current Traces from APC QC Quality Control (Seal Resistance, Series Resistance, etc.) Raw_Data->QC Peak_Current Measure Peak Current Amplitude QC->Peak_Current Passed Normalization Normalize to Baseline Current Peak_Current->Normalization Concentration_Response Plot % Inhibition vs. [this compound] Normalization->Concentration_Response Hill_Fit Fit with Hill Equation Concentration_Response->Hill_Fit IC50 Determine IC50 Values Hill_Fit->IC50 State_Comparison Compare IC50s from Resting and Inactivated State Protocols IC50->State_Comparison Selectivity Calculate State-Dependent Selectivity State_Comparison->Selectivity

Logical flow of data analysis for this compound screening.

Conclusion

Automated patch clamp systems provide a robust and efficient platform for the pharmacological characterization of ion channel modulators like this compound. The protocols and workflows described in this application note enable the determination of potency and mechanism of action, such as state-dependence, in a high-throughput manner. This approach facilitates the rapid screening and selection of promising drug candidates targeting T-type calcium channels for the treatment of neurological disorders.

References

Troubleshooting & Optimization

Suvecaltamide In Vitro Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers and drug development professionals investigating the in vitro effects of Suvecaltamide (also known as JZP385, CX-8998, and MK-8998). The following information addresses potential issues and frequently asked questions related to the experimental use of this compound.

I. Overview of this compound's Mechanism of Action

This compound is a state-dependent modulator of T-type calcium channels (CaV3).[1] It exhibits high selectivity for all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3). Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of these channels, thereby reducing their activity.[1][2] This state-dependent inhibition means that the potency of this compound is significantly greater on channels that are already in an inactivated state.[2]

While described as "highly selective," comprehensive in vitro off-target screening data against a broad panel of other receptors, ion channels, and enzymes are not extensively detailed in the public domain. The majority of available information focuses on its on-target pharmacology.

II. Frequently Asked Questions (FAQs)

Q1: What are the reported in vitro activities of this compound?

A1: this compound is a potent, state-dependent inhibitor of all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3) with low nanomolar potency.[2] It is reported to be 7- to 19-fold more selective for the inactivated state of the CaV3 channel.[2] Specific IC50 values for each subtype in different channel states are crucial for designing and interpreting experiments.

Q2: I am not observing the expected inhibitory effect of this compound in my cell line. What could be the issue?

A2: There are several potential reasons for a lack of effect:

  • Low expression of T-type calcium channels: Ensure your cell line endogenously expresses or has been engineered to express CaV3 channels.

  • Incorrect channel state: this compound's potency is highly dependent on the channel's conformational state. The experimental protocol must be designed to promote channel inactivation.

  • Compound stability and solubility: Verify the integrity and solubility of your this compound stock.

  • Incorrect voltage protocol in electrophysiology: The voltage protocol used in patch-clamp experiments is critical to observe state-dependent inhibition.

Q3: Are there any known off-target effects of this compound that could confound my in vitro results?

A3: While this compound is described as highly selective for CaV3 channels, detailed public data on its activity against a broad panel of off-target molecules is limited. Clinical trials have reported adverse events such as dizziness, headache, paresthesia, diarrhea, and insomnia.[3] The direct molecular initiators of these effects have not been fully elucidated and could, in principle, involve off-target activities. Researchers should consider the possibility of such effects in their experimental systems, especially if unexpected phenotypic changes are observed.

Q4: How can I investigate potential off-target effects of this compound in my experimental system?

A4: If you suspect off-target effects, a systematic approach is recommended:

  • Literature Review: Search for any newly published preclinical safety pharmacology data for this compound or its analogues.

  • Broad Panel Screening: If resources permit, screen this compound against a commercial off-target panel (e.g., a Eurofins SafetyScreen or similar). This will provide data on its binding affinity to a wide range of receptors, ion channels, and enzymes.

  • Hypothesis-Driven Investigation: Based on the observed phenotype in your cells or the clinical adverse event profile, select specific targets for investigation. For example, to investigate a potential link to headaches, one might examine effects on CGRP or serotonin receptors.

III. Troubleshooting Guides

Troubleshooting Unexpected Electrophysiology Results
Issue Potential Cause Recommended Solution
Low Potency of Inhibition The voltage protocol does not sufficiently populate the inactivated state of the CaV3 channels.Modify the voltage protocol to include a depolarizing pre-pulse to drive channels into the inactivated state before applying the test pulse.
The specific CaV3 subtype in your expression system is less sensitive.Confirm the identity of the expressed CaV3 subtype. Review literature for subtype-specific pharmacology of this compound.
Variability in Inhibition Inconsistent holding potential or run-down of the calcium current.Monitor the stability of the baseline current throughout the experiment. Ensure a consistent holding potential that favors the resting state before the inactivating pre-pulse.
Issues with the internal or external recording solutions.Prepare fresh solutions and verify their pH and osmolarity.
Troubleshooting Inconsistent Results in Cell-Based Assays (e.g., Calcium Imaging)
Issue Potential Cause Recommended Solution
No Effect of this compound The stimulus used to evoke calcium influx does not effectively open T-type calcium channels.Use a stimulus, such as a small depolarization with potassium chloride, that is known to activate low-voltage-gated channels like CaV3.
Other calcium channels are the primary source of calcium influx in the assay.Use selective blockers for other voltage-gated calcium channels to isolate the T-type channel component of the signal.
High Background Signal The calcium indicator dye is overloaded, or there is a high basal level of intracellular calcium.Optimize the loading concentration and incubation time of the calcium indicator.

IV. Experimental Protocols

In Vitro Electrophysiology: Assessing State-Dependent Inhibition of CaV3 Channels

Objective: To determine the IC50 of this compound on a specific human CaV3 subtype (e.g., CaV3.1) in both the resting and inactivated states.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) expressing the human CaV3.1 channel.

  • Electrophysiology Setup: Whole-cell patch-clamp configuration using an automated patch-clamp system (e.g., QPatch) or a manual rig.

  • Solutions:

    • External Solution (in mM): 130 NaCl, 5 CaCl2, 1 MgCl2, 10 HEPES, 10 TEA-Cl, pH 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 10 EGTA, 10 HEPES, 5 MgCl2, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2 with CsOH.

  • Voltage Protocols:

    • Resting State Protocol: From a holding potential of -110 mV (where most channels are in the resting state), apply a test pulse to -30 mV to elicit a peak current.

    • Inactivated State Protocol: From a holding potential of -110 mV, apply a depolarizing pre-pulse to -70 mV for a duration sufficient to induce inactivation, followed immediately by a test pulse to -30 mV.

  • Data Acquisition:

    • Record baseline currents in the vehicle control.

    • Apply increasing concentrations of this compound and record currents using both the resting and inactivated state protocols.

  • Data Analysis:

    • Measure the peak inward current for each concentration.

    • Normalize the data to the baseline current.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 for both protocols.

V. Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Suvecaltamide_MoA cluster_channel CaV3 T-type Calcium Channel cluster_drug This compound Action cluster_outcome Functional Outcome Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Sustained Depolarization Inactivated->Resting Hyperpolarization Reduced_Activity Reduced Channel Activity Inactivated->Reduced_Activity Leads to This compound This compound Stabilization Stabilizes Inactivated State This compound->Stabilization Stabilization->Inactivated Preferential Binding

Caption: Mechanism of action of this compound on CaV3 channels.

electrophysiology_workflow start Start: CaV3-expressing cell line patch Establish Whole-Cell Patch Clamp start->patch protocol Apply Voltage Protocols (Resting vs. Inactivated State) patch->protocol baseline Record Baseline CaV3 Currents protocol->baseline drug_app Apply this compound (Concentration-Response) baseline->drug_app record Record Currents at each Concentration drug_app->record analysis Data Analysis: Normalize and Fit IC50 Curve record->analysis end End: Determine State-Dependent Potency analysis->end

References

Overcoming Suvecaltamide solubility issues in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with suvecaltamide. Our aim is to help you overcome potential solubility challenges in common laboratory buffers.

Troubleshooting Guide: Overcoming this compound Solubility Issues

Issue: this compound is not dissolving or is precipitating out of my aqueous buffer.

This compound is a lipophilic molecule, which can lead to poor solubility in aqueous solutions. The following steps provide a systematic approach to troubleshoot and improve its solubility.

Step 1: Assess Physicochemical Properties

Understanding the inherent properties of this compound is the first step. Key data is summarized below.

PropertyValueSource
Molecular Weight380.41 g/mol [1]
AlogP (Lipophilicity)4.57[1]
Acidic pKa12.82[1]
Basic pKa3.69[1]

The high AlogP value indicates poor water solubility. The basic pKa suggests that solubility can be increased by adjusting the pH of the buffer.

Step 2: pH Adjustment

For a compound with a basic pKa of 3.69, solubility will increase in acidic conditions (pH < 3.69) where the molecule becomes protonated and thus more polar.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a stock solution of this compound in an organic solvent such as DMSO or ethanol.

  • Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 6.0, 5.0, 4.0).

  • Add small aliquots of the this compound stock solution to each buffer while vortexing.

  • Observe for any precipitation.

  • If precipitation occurs, try a lower pH buffer.

  • It is crucial to ensure the final concentration of the organic solvent is low enough not to affect the experimental system (typically <0.1%).

Step 3: Utilize Co-solvents

If pH adjustment alone is insufficient or not compatible with your experimental setup, the use of a water-miscible organic co-solvent can increase solubility.

Experimental Protocol: Co-solvent System

  • Select a biocompatible co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG).

  • Prepare a high-concentration stock solution of this compound in the chosen co-solvent.

  • Prepare your desired aqueous buffer.

  • Add the this compound stock solution dropwise to the buffer with constant stirring.

  • Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept to a minimum to avoid off-target effects.

Step 4: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]

Experimental Protocol: Cyclodextrin Complexation

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a solution of the cyclodextrin in your desired buffer.

  • Slowly add this compound powder or a concentrated organic stock solution to the cyclodextrin solution with vigorous stirring.

  • Allow the mixture to equilibrate, which may take several hours.

  • Filter the solution to remove any undissolved compound.

Below is a workflow diagram illustrating the decision-making process for troubleshooting this compound solubility.

G start Start: this compound Solubility Issue check_pka Review Physicochemical Data (pKa, AlogP) start->check_pka ph_adjust Attempt pH Adjustment (Acidic Buffer, pH < 3.69) check_pka->ph_adjust ph_ok Solubility Achieved? ph_adjust->ph_ok cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) ph_ok->cosolvent No end_success Proceed with Experiment ph_ok->end_success Yes cosolvent_ok Solubility Achieved? cosolvent->cosolvent_ok cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent_ok->cyclodextrin No cosolvent_ok->end_success Yes cyclodextrin_ok Solubility Achieved? cyclodextrin->cyclodextrin_ok cyclodextrin_ok->end_success Yes end_fail Consult Formulation Specialist cyclodextrin_ok->end_fail No

Caption: Troubleshooting workflow for this compound solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as JZP385, CX-8998, and MK-8998) is an investigational small molecule drug that acts as a selective T-type calcium channel modulator.[3][4] T-type calcium channels (Cav3) are involved in regulating neuronal excitability and oscillatory activity in the brain.[5] this compound is being studied for the treatment of essential tremor and Parkinson's disease tremor.[3][4][6]

Q2: Why is this compound difficult to dissolve in aqueous buffers?

A2: this compound has a high AlogP value of 4.57, which indicates that it is a lipophilic (fat-loving) compound.[1] Lipophilic molecules generally have poor solubility in water-based solutions like most laboratory buffers.

Q3: What is the recommended starting solvent for making a stock solution?

A3: Based on its lipophilic nature, a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a recommended starting point for preparing a concentrated stock solution of this compound.

Q4: How does pH affect the solubility of this compound?

A4: this compound has a basic pKa of 3.69.[1] This means that in solutions with a pH below 3.69, the molecule will become protonated (gain a positive charge). This charged form is more polar and will have increased solubility in aqueous solutions. Conversely, at a neutral or basic pH, the compound will be in its less soluble, uncharged form.

Q5: Are there any other methods to improve the solubility of poorly soluble drugs like this compound?

A5: Yes, several other techniques are used in pharmaceutical development to enhance the solubility of poorly water-soluble drugs. These include solid dispersion technology, where the drug is dispersed in a hydrophilic carrier, and the formation of nanosuspensions to increase the surface area for dissolution.[2][7] Other methods include the use of surfactants and the formation of co-crystals.[8][9]

This compound Signaling Pathway

This compound modulates the activity of T-type calcium channels (Cav3), which are key regulators of neuronal firing patterns. The diagram below illustrates its mechanism of action.

G cluster_neuron Neuron Ca_channel T-type Calcium Channel (Cav3) Ca_ion Ca²⁺ Ca_channel->Ca_ion influx Neuronal_activity Altered Neuronal Excitability and Oscillatory Activity Ca_ion->Neuronal_activity modulates This compound This compound This compound->Ca_channel inhibits

Caption: Mechanism of action of this compound.

References

Interpreting high placebo response in Suvecaltamide clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret the high placebo response observed in Suvecaltamide clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JZP385, CX-8998) is an investigational, first-in-class small molecule being developed for the treatment of tremors, particularly essential tremor (ET) and Parkinson's disease (PD) tremor.[1][2] Its mechanism of action is as a selective, state-dependent modulator of T-type calcium channels (CaV3).[3] These channels are highly expressed in brain regions that mediate the excessive neuronal rhythmicity characteristic of tremors.[4] this compound preferentially binds to and stabilizes the inactivated state of these channels, thereby reducing their activity and dampening the neuronal oscillations that cause tremors.[4]

Suvecaltamide_MOA cluster_neuron Neuron cluster_pathology Pathological State CaV3 T-type Calcium Channel (CaV3) Excitability Increased Neuronal Excitability & Oscillation CaV3->Excitability Calcium Influx Tremor Tremor Symptoms Excitability->Tremor This compound This compound This compound->CaV3

Caption: Mechanism of Action of this compound.
Q2: A recent Phase 2b trial of this compound in Essential Tremor reported a "high placebo response." What does this mean for the trial's outcome?

A high placebo response means that participants in the group receiving the inactive placebo treatment showed a notable improvement in their symptoms.[5] In the Phase 2b trial for essential tremor (NCT05122650), this improvement in the placebo group was higher than the company had expected.[6][7]

For the trial's outcome, this meant that although patients treated with this compound also showed numeric improvements, the drug failed to demonstrate a statistically significant difference compared to the placebo group.[6][7][8] Consequently, the trial did not meet its primary endpoint, which was a specific measure of tremor improvement (the TETRAS modified composite outcome score) over placebo.[8]

Q3: What were the specific top-line results of the this compound Phase 2b trial (NCT05122650) in Essential Tremor?

The trial did not achieve its primary or key secondary endpoints. The high placebo response diminished the measurable drug-placebo difference. A summary of the qualitative results is presented below.

Endpoint Outcome Observations
Primary Endpoint Not MetThis compound did not achieve statistical significance over placebo on the change from baseline in the TETRAS modified composite outcome score.[7][8]
Key Secondary Endpoint Not MetThis compound did not show a statistically significant improvement over placebo on the Clinical Global Impression-Severity (CGI-S) scale.[7][8]
Placebo Performance Higher than ExpectedThe degree of improvement in the placebo arm from baseline exceeded company expectations and was higher than observed in the prior T-CALM trial.[6][7][8]
Drug Performance Numeric ImprovementNumeric, though not statistically significant, improvements were observed for patients receiving the 30mg dose of this compound compared to placebo.[7]
Safety Well-ToleratedThe drug was found to be safe and well-tolerated, with no new safety signals identified. The most common adverse events included dizziness, headache, and insomnia.[6][8]
Table 1: Summary of Top-Line Results for the this compound Phase 2b Trial in Essential Tremor.

Troubleshooting Guide: Interpreting High Placebo Response

Q4: My analysis shows a high placebo response. What are the potential contributing factors?

A high placebo response is a multi-determined phenomenon and not solely due to the "placebo effect" itself.[5][9] When troubleshooting this finding, consider factors related to the patients, the study design, and the clinical site conduct.

Category Potential Contributing Factors Description
Patient-Related Patient ExpectationsA patient's belief that they will get better can drive actual symptom improvement.[10]
ConditioningPrevious positive experiences with medical treatments can lead to a positive response to the act of taking a pill, regardless of its content.[10][11]
Baseline Severity & Regression to the MeanPatients with higher symptom severity at the start may show a sharper decline, which can be a natural fluctuation (regression to the mean) rather than a treatment effect.[5][10]
Study Design-Related Number of Treatment ArmsTrials with fewer arms (e.g., one drug, one placebo) can increase the perceived probability of receiving an active drug, boosting placebo response.[10][12]
Frequency of Study VisitsIncreased interaction with and attention from healthcare professionals during frequent trial visits can contribute to patient improvement.[12]
Trial DurationThe length of the trial can influence the natural course of the disease and the magnitude of the placebo response.[13]
Investigator-Related Clinician-Patient RelationshipA warm, empathetic, and supportive attitude from study staff can inspire trust and enhance positive patient expectations.[9]
Communication of ExpectationsAn investigator's optimism about a treatment can be unconsciously conveyed to participants, influencing their response.[9]

Table 2: Key Factors That Can Influence Placebo Response in Clinical Trials.

Placebo_Factors cluster_patient Patient Factors cluster_design Study Design Factors cluster_investigator Investigator Factors center_node High Placebo Response Expectations Expectations Expectations->center_node Conditioning Conditioning Conditioning->center_node Severity Baseline Severity & Regression to Mean Severity->center_node Psychology Individual Psychology Psychology->center_node Visits Visit Frequency Visits->center_node Arms Number of Arms Arms->center_node Duration Trial Duration Duration->center_node Relationship Clinician Relationship Relationship->center_node Communication Communication Communication->center_node

Caption: Potential factors contributing to a high placebo response.
Q5: How can our team differentiate the true pharmacological effect of this compound from the high placebo background?

Dissecting a true drug effect requires a multi-faceted analytical approach.

  • Post-Hoc Subgroup Analysis: Analyze data from specific patient subgroups. For example, patients with higher baseline tremor severity might show a greater drug-placebo separation than those with milder symptoms.[14]

  • Examine Secondary and Exploratory Endpoints: While the primary endpoint may not have been met, consistent numeric advantages for the drug across multiple secondary endpoints (e.g., specific activities of daily living, patient-reported outcomes) can suggest a true, albeit modest, drug effect.

  • Analyze Onset and Duration of Effect: A true pharmacological effect may have a different temporal profile than a placebo response. Analyze the time course of improvement to see if the drug group shows a faster or more sustained response.

  • Bayesian Statistical Methods: Instead of relying solely on p-values, use Bayesian methods that can incorporate historical data from previous trials (like the T-CALM study) to provide a more nuanced probability of a treatment benefit.[14]

  • Review Site-Level Data: Placebo response rates can vary significantly between different clinical trial sites.[15] Analyzing data by site may reveal that the high overall placebo response was driven by a few specific locations, potentially indicating differences in patient management or rating.

Methodologies and Experimental Protocols

Q6: What is a typical experimental protocol for a trial like the this compound Phase 2b study?

The this compound trial for Essential Tremor (NCT05122650) followed a standard double-blind, randomized, placebo-controlled (RCT) parallel-group design.[8] A similar design is being used for the ongoing Parkinson's disease tremor trial (NCT05642442).[16] The workflow is designed to minimize bias and isolate the effect of the investigational drug.

Detailed Protocol Steps:

  • Participant Screening (Up to 4 weeks):

    • Inclusion Criteria: Adults (18-80 years) with a confirmed diagnosis of Essential Tremor.[6] Participants must have moderate to severe disability associated with tremor, typically defined by scores above a certain threshold on scales like the TETRAS-Activities of Daily Living (ADL) subscale (>22) and a Clinical Global Impression-Severity (CGI-S) rating.[6]

    • Exclusion Criteria: Ruling out individuals with other causes of tremor, certain co-morbidities, or those taking medications that could interfere with the study drug or assessments.

  • Randomization:

    • Eligible participants are randomly assigned to a treatment group in a 1:1 ratio (or other specified ratio) to receive either this compound (at various doses like 10, 20, or 30 mg) or a matching placebo.[8][16]

    • The process is "double-blind," meaning neither the participants nor the investigators/site staff know who is receiving the active drug versus the placebo.[2]

  • Treatment Period (e.g., 12-17 weeks):

    • Dose Titration/Optimization (e.g., 5 weeks): For flexible-dose studies, the dosage may be gradually increased to find the optimal balance of efficacy and tolerability for each patient.[16]

    • Maintenance (e.g., 12 weeks): Participants continue on their assigned (or optimized) dose for the remainder of the treatment period.[16] Adherence is monitored throughout.

  • Efficacy and Safety Assessments:

    • Assessments are conducted at baseline and at specified intervals throughout the trial (e.g., week 4, 8, 12).

    • Primary Outcome Measure: The primary measure of efficacy is typically a standardized rating scale. For this compound, this was the TETRAS (The Essential Tremor Rating Assessment Scale) modified composite outcome score . This score combines assessments of how tremor affects daily activities with performance on specific tasks like drawing spirals and handwriting.[2][8]

    • Secondary Outcome Measures: These often include the Clinical Global Impression of Severity (CGI-S) , where a clinician rates the overall severity of the patient's illness, and the Patient's Global Impression of Severity (PGI-S).[2]

    • Safety Monitoring: Adverse events are recorded at every visit. Vital signs, ECGs, and laboratory tests are performed periodically.

  • Follow-up Period (e.g., 2 weeks):

    • After the final dose of the study drug, participants are monitored for a short period to assess for any withdrawal effects or delayed adverse events.[16]

Trial_Workflow cluster_treatment 3. Treatment Period (12 Weeks) Screening 1. Participant Screening (Up to 4 Weeks) - Inclusion/Exclusion Criteria - Baseline Assessments Randomization 2. Randomization (Double-Blind) - 1:1:1:1 Ratio Screening->Randomization Placebo Placebo Group Randomization->Placebo Group A Dose10 This compound 10mg Randomization->Dose10 Group B Dose20 This compound 20mg Randomization->Dose20 Group C Dose30 This compound 30mg Randomization->Dose30 Group D Assessments 4. Efficacy & Safety Assessments (Baseline, Mid-point, Final) - TETRAS, CGI-S - Adverse Event Monitoring Placebo->Assessments Dose10->Assessments Dose20->Assessments Dose30->Assessments FollowUp 5. Safety Follow-Up (2 Weeks Post-Treatment) Assessments->FollowUp Analysis 6. Data Analysis - Unblinding - Statistical Comparison FollowUp->Analysis

Caption: General workflow for a double-blind, placebo-controlled trial.

References

Technical Support Center: Investigating Suvecaltamide in Essential Tremor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential reasons for the failure of Suvecaltamide in clinical trials for essential tremor (ET).

Frequently Asked Questions (FAQs)

Q1: What was the primary outcome of the this compound Phase 2b trial for essential tremor?

The Phase 2b clinical trial (NCT05122650) of this compound in adults with essential tremor did not meet its primary endpoint. Specifically, the 30mg dose of this compound did not demonstrate a statistically significant improvement compared to placebo in the change from baseline to week 12 on the modified composite outcome score of The Essential Tremor Rating Assessment Scale (TETRAS).

Q2: Was there any evidence of a therapeutic effect of this compound?

Despite failing to meet the primary endpoint, numeric improvements were observed in the group receiving the 30mg dose of this compound compared to the placebo group on both the primary endpoint (modified TETRAS score) and the key secondary endpoint (Clinical Global Impression-Severity, CGI-S). However, these differences were not statistically significant.

Q3: What is the proposed mechanism of action for this compound in essential tremor?

This compound is a highly selective, state-dependent modulator of T-type calcium channels (Caᵥ3). These channels are believed to play a crucial role in the rhythmic firing of neurons within the cerebello-thalamo-cortical (CTC) circuit, which is implicated in the pathophysiology of essential tremor. By modulating these channels, this compound was hypothesized to reduce the aberrant neuronal activity that leads to tremor.

Q4: What was the safety and tolerability profile of this compound in the Phase 2b trial?

This compound was reported to be well-tolerated, with an overall safety profile consistent with previous studies. No new safety signals were identified. The most commonly reported treatment-emergent adverse events were predominantly mild to moderate and included dizziness, headache, paresthesia, diarrhea, and insomnia.

Troubleshooting Guide: Potential Reasons for this compound's Lack of Statistical Efficacy

This guide explores potential reasons for the observed trial outcomes, offering insights for future research and development in essential tremor therapeutics.

The Challenge of a High Placebo Response

Q: A significant factor mentioned in the trial outcome was a higher-than-expected placebo response. What could have contributed to this?

A prominent reason cited for the trial's failure to demonstrate statistical significance was a placebo response that exceeded the company's expectations and was higher than that observed in the prior T-CALM trial of this compound. Several factors can contribute to a high placebo effect in essential tremor trials:

  • Subjectivity of Endpoint Measures: The TETRAS scale, while a validated tool, involves subjective assessments by both clinicians and patients (for the Activities of Daily Living portion). This subjectivity can be influenced by patient expectations and assessor variability.

  • Fluctuating Nature of Essential Tremor: The severity of essential tremor can fluctuate naturally, influenced by factors like stress, anxiety, and fatigue. A perceived improvement might be due to this natural variation rather than a true therapeutic effect.

  • Patient Expectations and Trial Environment: Participation in a clinical trial itself can create a sense of hope and positive expectation, which can lead to a perceived improvement in symptoms. The structured environment and regular interaction with healthcare professionals can also contribute to this effect.

Heterogeneity of Essential Tremor Pathophysiology

Q: Could the diverse nature of essential tremor have played a role in the trial's outcome?

Essential tremor is increasingly recognized as a heterogeneous disorder with likely multiple underlying pathophysiological mechanisms. While the T-type calcium channel hypothesis is compelling, it may not be the primary driver of tremor in all patients.

  • Genetic and Molecular Subtypes: The underlying genetic and molecular basis of essential tremor is not fully understood. It is plausible that only a subset of patients has a pathophysiology that is responsive to T-type calcium channel modulation.

  • Involvement of Other Neurotransmitter Systems: Research suggests that other neurotransmitter systems, such as the GABAergic and glutamatergic systems, are also involved in the pathophysiology of essential tremor. A therapeutic approach targeting only one pathway may not be sufficient for a broad patient population.

Clinical Trial Design and Execution

Q: Were there any aspects of the clinical trial design that might have influenced the results?

While the Phase 2b trial was designed as a robust, double-blind, placebo-controlled study, certain design elements are worth considering:

  • Patient Selection Criteria: The inclusion and exclusion criteria for a trial define the study population. It is possible that the criteria for the Phase 2b trial enrolled a patient population that was less likely to respond to this compound or had a higher propensity for a placebo response.

  • Endpoint Selection and Sensitivity: The choice of the primary endpoint and its sensitivity to change are critical. While the modified TETRAS is a standard, its ability to detect subtle but clinically meaningful changes can be debated. The discrepancy between the video-rated and in-person investigator-rated TETRAS in the earlier T-CALM study highlights the potential for variability in these assessments.

Data Presentation

Table 1: this compound Phase 2b (NCT05122650) Trial - Top-Line Results Summary
EndpointThis compound (30mg)PlaceboStatistical Significance
Primary Endpoint: Change from Baseline to Week 12 on Modified TETRAS Composite Outcome ScoreNumeric ImprovementNumeric ImprovementNot Met
Key Secondary Endpoint: Percentage of participants with ≥1 point improvement on CGI-SNumeric ImprovementNumeric ImprovementNot Met

Note: Specific quantitative data on the numeric improvements have not been publicly released. This table reflects the qualitative descriptions from the available information.

Table 2: this compound Phase 2b (NCT05122650) Trial - Safety Summary
Adverse EventFrequencySeverity
DizzinessMost CommonPredominantly Mild to Moderate
HeadacheMost CommonPredominantly Mild to Moderate
ParesthesiaMost CommonPredominantly Mild to Moderate
DiarrheaMost CommonPredominantly Mild to Moderate
InsomniaMost CommonPredominantly Mild to Moderate

Experimental Protocols

Protocol: this compound Phase 2b Clinical Trial (NCT05122650)
  • Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled trial.

  • Participants: 420 adult patients with a diagnosis of essential tremor.

  • Intervention: Participants were randomized to receive once-daily oral doses of this compound (10mg, 20mg, or 30mg) or placebo.

  • Primary Endpoint: Change from baseline to week 12 on The Essential Tremor Rating Assessment Scale (TETRAS) modified composite outcome score. This score combines items from the TETRAS Activities of Daily Living (ADL) subscale and the Performance subscale.

  • Key Secondary Endpoint: Percentage of participants with a one-point or greater improvement on the Clinical Global Impression-Severity (CGI-S) scale.

Protocol: Preclinical Harmaline-Induced Tremor Model
  • Objective: To evaluate the in vivo efficacy of this compound in a well-established animal model of essential tremor.

  • Model: Administration of the alkaloid harmaline to rodents induces a tremor that phenotypically resembles essential tremor.

  • Methodology:

    • Rodents are administered harmaline to induce tremor.

    • This compound or a vehicle control is administered to the animals.

    • Tremor severity is quantified using objective measures, such as accelerometers or observational scoring scales.

    • Dose-response relationships are established to determine the potency of this compound in reducing tremor.

Visualizations

Caption: Proposed mechanism of this compound in the CTC circuit.

Suvecaltamide_Trial_Failure_Logic cluster_reasons Potential Contributing Factors cluster_placebo Drivers of High Placebo Response Failure Phase 2b Trial Failure (Lack of Statistical Significance) Placebo High Placebo Response Failure->Placebo Primary Cited Reason Heterogeneity Patient & Pathophysiological Heterogeneity Failure->Heterogeneity Potential Underlying Factor Trial_Design Clinical Trial Design (e.g., Endpoints, Patient Selection) Failure->Trial_Design Potential Confounding Factor Subjectivity Subjective Endpoints Placebo->Subjectivity Fluctuation Natural Symptom Fluctuation Placebo->Fluctuation Expectation Patient Expectation Placebo->Expectation Experimental_Workflow_Preclinical_to_Clinical cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage Target Target Identification (T-type Ca²⁺ Channels) Harmaline In Vivo Model (Harmaline-Induced Tremor) Target->Harmaline Efficacy Demonstration of Efficacy in Animal Model Harmaline->Efficacy Phase2a Phase 2a (T-CALM) Proof-of-Concept Efficacy->Phase2a Translational Step Phase2b Phase 2b (NCT05122650) Pivotal Efficacy Study Phase2a->Phase2b Outcome Trial Outcome: Failure to Meet Primary Endpoint Phase2b->Outcome

Technical Support Center: Suvecaltamide Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering dizziness-related side effects in animal models during preclinical studies with suvecaltamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as JZP385, CX-8998, and MK-8998) is an investigational drug that acts as a selective T-type calcium channel modulator.[1][2][3] T-type calcium channels (Caᵥ3) are involved in regulating neuronal excitability and oscillatory activity in the brain.[4][5] this compound is being studied for its potential to treat movement disorders like essential tremor and Parkinson's disease tremor.[1][5][6] It preferentially binds to and stabilizes a specific conformation of the T-type calcium channel, which reduces its activity.[7]

Q2: Is dizziness a known side effect of this compound?

Yes, dizziness is one of the most commonly reported treatment-emergent adverse events in human clinical trials of this compound.[8][9][10] Other common side effects include headache, paresthesia, diarrhea, and insomnia.[8][9][10] These are typically mild to moderate in severity.[8][9]

Q3: Why might this compound cause dizziness?

While the precise mechanism for this compound-induced dizziness is not fully elucidated, it is likely related to its modulation of T-type calcium channels. These channels are present in brain regions that are crucial for balance and spatial orientation, including the vestibular system. Modulation of neuronal activity in these areas could potentially lead to sensations of dizziness or vertigo.

Q4: Are there established animal models for studying this compound-induced dizziness?

The scientific literature to date has primarily focused on efficacy models for this compound, such as the harmaline-induced tremor model in rats.[4][11] There are no specifically published models for this compound-induced dizziness. However, researchers can adapt general behavioral tests used to assess vestibular function and drug-induced dizziness in rodents.

Troubleshooting Guide: Addressing Dizziness-Like Behaviors in Animal Models

Researchers may observe behaviors in animal models that could be interpreted as correlates of dizziness, such as ataxia, circling, head tilting, or impaired performance on motor coordination tasks. This guide provides a structured approach to troubleshooting these observations.

Step 1: Observation and Characterization of the Behavior

Issue: Animals exhibit unusual behaviors such as ataxia, imbalance, or circling after this compound administration.

Troubleshooting Actions:

  • Systematic Observation: Implement a standardized observational scoring system to quantify the frequency and severity of the observed behaviors. Note the onset, duration, and resolution of these signs in relation to the timing of drug administration.

  • Dose-Response Relationship: Determine if the incidence and severity of the behaviors are dose-dependent. Test a range of doses, including those at and below the intended therapeutic dose.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Correlate the time course of the observed behaviors with the plasma and brain concentrations of this compound and its active metabolites.

Step 2: Quantitative Assessment of Vestibular and Motor Function

Issue: Subjective observations need to be confirmed with objective, quantitative measures.

Troubleshooting Actions:

  • Motor Coordination and Balance Tests: Employ standardized tests to assess motor coordination and balance. See the table below for a summary of relevant tests.

  • Vestibular Function-Specific Tests: Adapt tests that are more specific to vestibular function.

Table 1: Quantitative Assessment of Dizziness-Like Behaviors in Rodents

TestDescriptionParameters MeasuredPotential Interpretation of Impairment
Rotarod Test Animals are placed on a rotating rod, and the latency to fall is measured. The speed of rotation can be constant or accelerating.[12][13]Latency to fall, rotating speed at which the animal falls.Indicates deficits in motor coordination and balance.
Balance Beam Test Animals are required to traverse a narrow beam.Time to traverse the beam, number of foot slips.[12]Assesses fine motor coordination and balance.
Gait Analysis Animals walk across a runway, and their paw prints are recorded to analyze various gait parameters.Stride length, base width, paw print overlap.Can reveal subtle abnormalities in locomotion and coordination.
Tail-Lift Reflex The animal is lifted by its tail, and the postural response is observed.Body and head posture, presence of twisting or curling.[14]A specific indicator of vestibular dysfunction.
Head Tilt Measurement In cases of unilateral vestibular insult, head tilt can be a quantifiable measure.[15]Angle of head tilt relative to the body axis.Suggests vestibular imbalance.
Step 3: Experimental Design and Protocol Refinement

Issue: Dizziness-like behaviors are impacting the primary endpoints of the efficacy study.

Troubleshooting Actions:

  • Acclimatization and Training: Ensure all animals are adequately acclimated to the testing environment and trained on the behavioral tasks before drug administration to minimize stress-induced behaviors.

  • Control Groups: Include appropriate vehicle control groups to ensure the observed effects are drug-related.

  • Investigator Blinding: All behavioral assessments should be conducted by investigators who are blind to the treatment conditions to reduce bias.

  • Modification of Dosing Regimen: Explore alternative dosing regimens, such as dose fractionation or slower infusion rates (if applicable), to potentially mitigate peak-concentration-related side effects.

Experimental Protocols

Harmaline-Induced Tremor Model in Rats

This model is used to assess the efficacy of anti-tremor medications.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Harmaline Administration: Harmaline is administered intraperitoneally (IP) at a dose of 10-15 mg/kg to induce tremors.[4]

  • This compound Administration: this compound is administered orally (PO) at various doses (e.g., 0.1–10 mg/kg) either before or after harmaline injection.[4]

  • Tremor Assessment: Tremor is quantified using a piezoelectric sensor cage system or a tremor rating scale.[4] The power of the tremor in the 9-12 Hz frequency band is a key endpoint.[4]

Rotarod Test for Motor Coordination
  • Apparatus: A commercially available rotarod apparatus for rats or mice.

  • Acclimatization/Training:

    • Day 1: Place the animals on the stationary rod for 5 minutes.

    • Day 2-3: Train the animals on the rotating rod at a low, constant speed (e.g., 4 rpm) for 2-3 trials per day.

  • Testing:

    • Administer this compound or vehicle.

    • At the time of predicted peak effect, place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform 2-3 trials with an inter-trial interval of at least 15 minutes.

Visualizations

Suvecaltamide_Mechanism_of_Action cluster_neuron Neuron CaV3 T-type Calcium Channel (Caᵥ3) Ca_ion Ca²⁺ Influx CaV3->Ca_ion Mediates This compound This compound This compound->CaV3 Binds and Modulates Neuronal_Excitability Neuronal Hyperexcitability / Oscillatory Activity Ca_ion->Neuronal_Excitability Contributes to Dizziness Dizziness (Adverse Effect) Neuronal_Excitability->Dizziness Potential Contributor to Therapeutic_Effect Tremor Reduction (Therapeutic Effect) Neuronal_Excitability->Therapeutic_Effect Target for

Caption: this compound's mechanism of action and its potential relation to therapeutic and adverse effects.

Caption: A workflow for troubleshooting dizziness-like behaviors in animal models.

References

Technical Support Center: Optimizing Suvecaltamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Suvecaltamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective, state-dependent modulator of T-type calcium channels (Cav3).[1] It preferentially binds to and stabilizes a specific conformation of the channel, which reduces its activity.[1] T-type calcium channels are involved in regulating neuronal excitability and oscillatory activity.[2] this compound inhibits all Cav3 subtypes (Cav3.1, Cav3.2, and Cav3.3) with low nanomolar potency and is more selective for the inactivated state of the channel.[2]

Q2: What is a recommended starting concentration range for in vitro experiments?

Based on available data from studies on human multiple myeloma cell lines, a starting concentration range of 10 nM to 1000 nM is recommended.[3] In these studies, this concentration range was not found to be cytotoxic. For neuronal cell lines, which are more relevant to this compound's primary targets, it is advisable to perform a dose-response curve starting from a low nanomolar range (e.g., 1 nM) up to 10 µM to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). While the exact maximum solubility is not specified in the available literature, it is common practice to create a high-concentration stock (e.g., 10 mM) in DMSO.

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh out the desired amount of this compound powder.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration. (Molecular Weight of this compound can be found from the supplier's documentation).

  • Add the calculated volume of DMSO to the this compound powder.

  • Vortex or gently heat the solution if necessary to ensure it is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[3]

Q4: How stable is this compound in cell culture media?

There is currently no publicly available data on the stability of this compound in cell culture media. As a general best practice, it is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid storing diluted this compound in aqueous solutions for extended periods.

Troubleshooting Guides

Issue 1: No observable effect at the tested concentrations.
Possible Cause Troubleshooting Step
Concentration is too low. The effective concentration can vary significantly between cell types. Perform a dose-response experiment with a wider range of concentrations, from low nanomolar to mid-micromolar (e.g., 1 nM to 50 µM).
Incorrect experimental endpoint. Ensure that the assay you are using is sensitive to changes in T-type calcium channel activity. Consider using electrophysiology (patch-clamp), calcium imaging, or assays for downstream signaling events.
Low expression of T-type calcium channels in your cell model. Verify the expression of Cav3.1, Cav3.2, or Cav3.3 in your chosen cell line using techniques like qPCR or Western blotting.
Compound degradation. Prepare fresh dilutions of this compound in your experimental buffer or media from a frozen stock for each experiment.
Issue 2: High level of cell death observed.
Possible Cause Troubleshooting Step
Concentration is too high. Although studies in myeloma cell lines showed no cytotoxicity up to 1000 nM, your cell line might be more sensitive. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range for your specific cells.
DMSO toxicity. Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you have a vehicle control (medium with the same concentration of DMSO without this compound) in your experiment.
Off-target effects. While this compound is reported to be a selective T-type calcium channel modulator, high concentrations may lead to off-target effects. Try to use the lowest effective concentration determined from your dose-response studies.

Quantitative Data Summary

Parameter Cell Line Concentration Range Incubation Time Observation Reference
CytotoxicityMM.1S, RPMI 8226, U266B1 (Multiple Myeloma)10 - 1000 nM72 hoursNo effect on cell survival.[3]
Inhibition of T-type Calcium ChannelsHEK293 cells overexpressing human Cav3.1, Cav3.2, or Cav3.3Low nM potencyNot specifiedInhibited all Cav3 subtypes in a concentration- and state-dependent manner.[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for determining the potential cytotoxic effects of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls.

  • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Fluo-4 Calcium Imaging

This protocol provides a general guideline for measuring changes in intracellular calcium following the application of this compound.

Materials:

  • This compound stock solution

  • Your cell line of interest (adherent cells are recommended)

  • Glass-bottom dishes or 96-well imaging plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127 (optional, to aid in dye loading)

  • HEPES-buffered saline solution (HBSS) or other suitable imaging buffer

  • A fluorescence microscope or plate reader equipped for calcium imaging (Excitation ~490 nm, Emission ~515 nm)

Procedure:

  • Seed your cells on glass-bottom dishes or imaging plates and grow to the desired confluency.

  • Prepare a Fluo-4 AM loading solution in HBSS. A typical concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127.

  • Remove the culture medium, wash the cells once with HBSS, and then add the Fluo-4 AM loading solution.

  • Incubate the cells in the dark at 37°C for 30-60 minutes.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to the cells and allow them to rest for at least 15 minutes to allow for complete de-esterification of the dye.

  • Acquire a baseline fluorescence recording.

  • To assess the inhibitory effect of this compound, you can pre-incubate the cells with the desired concentration of this compound for a specific period before stimulating the cells with an agonist known to increase intracellular calcium. Alternatively, you can add this compound during the fluorescence recording to observe its immediate effects.

  • Analyze the change in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.

Visualizations

Suvecaltamide_Mechanism_of_Action cluster_membrane Cell Membrane T_type_Ca_Channel T-type Calcium Channel (Cav3.1, 3.2, 3.3) Ca_Influx Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx Mediates This compound This compound This compound->T_type_Ca_Channel Inhibits Neuronal_Excitability Altered Neuronal Excitability Ca_Influx->Neuronal_Excitability Downstream_Signaling Downstream Signaling (e.g., Gene Expression, Cell Cycle) Ca_Influx->Downstream_Signaling Experimental_Workflow_Troubleshooting cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Troubleshooting Determine_Cell_Line Select Cell Line Prepare_Stock Prepare this compound Stock Solution (in DMSO) Determine_Cell_Line->Prepare_Stock Dose_Response Plan Dose-Response (e.g., 1 nM - 10 µM) Prepare_Stock->Dose_Response Perform_Assay Perform In Vitro Assay (e.g., Cytotoxicity, Ca²⁺ Imaging) Dose_Response->Perform_Assay Analyze_Data Analyze Results Perform_Assay->Analyze_Data No_Effect No Effect Observed Analyze_Data->No_Effect High_Cytotoxicity High Cytotoxicity Analyze_Data->High_Cytotoxicity Check_Concentration Increase Concentration Range No_Effect->Check_Concentration Troubleshoot Check_Assay Verify Assay Sensitivity No_Effect->Check_Assay Troubleshoot Check_Expression Confirm Target Expression No_Effect->Check_Expression Troubleshoot Lower_Concentration Decrease Concentration High_Cytotoxicity->Lower_Concentration Troubleshoot Check_DMSO Verify Vehicle Control High_Cytotoxicity->Check_DMSO Troubleshoot

References

Technical Support Center: Suvecaltamide Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Suvecaltamide is an investigational compound, and as such, comprehensive public data on its stability in various solution-based experimental settings is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of small molecule stability, with a focus on moieties present in the this compound structure (acetamide, pyridine, trifluoroethoxy groups). The quantitative data provided in the tables are illustrative examples to guide researchers and should not be considered as experimentally verified values. It is imperative for researchers to perform their own stability assessments for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Preparation and Handling of this compound Solutions

Q1: What are the recommended solvents for dissolving this compound?

A1: While specific solubility data is not widely published, based on its structure, this compound, a small molecule, is likely soluble in a range of organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice for creating stock solutions. Subsequent dilutions in aqueous buffers are standard practice. It is crucial to ensure the final concentration of the organic solvent is compatible with the experimental system.

Illustrative Solubility Data for this compound

SolventSolubility (mg/mL) at 25°C (Illustrative)
DMSO> 50
Ethanol~ 20
Methanol~ 15
Acetonitrile~ 10
Water< 0.1

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a high-purity grade solvent such as DMSO. Weigh the desired amount of this compound powder and dissolve it in the appropriate volume of solvent to achieve the target concentration. Gentle vortexing or sonication may be used to aid dissolution. Always use personal protective equipment (PPE) when handling the compound.

Q3: What are the best practices for storing this compound solutions?

A3: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light, especially if they are to be stored for extended periods. The stability of this compound in aqueous solutions at room temperature is likely to be limited, so it is advisable to prepare fresh dilutions for each experiment.

Illustrative Stability of this compound in DMSO at Various Temperatures

Storage TemperatureTime for >95% Purity (Illustrative)
-80°C> 12 months
-20°C~ 6 months
4°C< 1 week
Room Temperature (25°C)< 24 hours

Troubleshooting Guide

Q4: I observed precipitation in my aqueous experimental medium after adding the this compound stock solution. What could be the cause and how can I resolve this?

A4: Precipitation is a common issue when diluting a drug from a high-concentration organic stock solution into an aqueous buffer. This is likely due to the lower solubility of this compound in aqueous media.

Troubleshooting Steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, typically below 0.5%, to avoid solvent-induced precipitation and toxicity.

  • Use a Surfactant: In some in vitro assays, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds. However, you must first verify that the surfactant does not interfere with your assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium to allow for better mixing and reduce the chances of localized high concentrations that can lead to precipitation.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound in my assay buffer?

A5: Inconsistent results can indeed be a sign of compound instability in the experimental medium. The pH of your buffer and the incubation temperature can significantly impact the stability of this compound.

Troubleshooting Steps:

  • pH Assessment: The amide bond in this compound can be susceptible to hydrolysis under acidic or basic conditions. It is advisable to evaluate the stability of this compound in your specific assay buffer over the time course of your experiment. This can be done by incubating a sample of the compound in the buffer and analyzing its concentration at different time points using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

  • Temperature Control: Higher temperatures can accelerate degradation. If your experiment involves prolonged incubation at elevated temperatures, consider performing a time-course stability study under those conditions.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment to minimize the impact of any potential degradation.

Illustrative pH-Dependent Stability of this compound in Aqueous Solution at 37°C

pHHalf-life (t½) (Illustrative)
3.0~ 12 hours
5.0~ 48 hours
7.4~ 24 hours
9.0~ 8 hours

Q6: I am concerned about the potential for photodegradation of this compound during my experiments. Is this a valid concern and what precautions should I take?

A6: The pyridine moiety in this compound could make it susceptible to photodegradation upon exposure to light, especially UV light.

Troubleshooting Steps:

  • Protect from Light: During preparation, storage, and experimentation, it is prudent to protect all solutions containing this compound from direct light by using amber vials or by wrapping containers in aluminum foil.

  • Minimize Exposure: Avoid leaving solutions on the benchtop exposed to ambient light for extended periods.

  • Photostability Testing: If your experimental setup involves unavoidable exposure to light, a photostability test should be conducted. This involves exposing a solution of this compound to a controlled light source and monitoring its concentration over time.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution by HPLC-UV

Objective: To determine the stability of this compound in a specific solvent or buffer under defined storage conditions.

Materials:

  • This compound reference standard

  • High-purity solvent (e.g., DMSO, Acetonitrile)

  • Aqueous buffer of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks, pipettes, and autosampler vials

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solution: Dilute the stock solution with the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Initial Analysis (Time Zero): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to determine the initial concentration and purity.

  • Storage: Store the remaining test solution under the desired conditions (e.g., specific temperature, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the stored test solution and inject it into the HPLC system.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The appearance of new peaks in the chromatogram may indicate the formation of degradation products.

Illustrative HPLC Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 254-280 nm)

  • Injection Volume: 10 µL

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Solution Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) prep_test Dilute Stock into Aqueous Buffer prep_stock->prep_test stress_temp Incubate at Specific Temperature prep_test->stress_temp stress_ph Adjust to Different pH Values prep_test->stress_ph stress_light Expose to Controlled Light Source prep_test->stress_light hplc_analysis Analyze by HPLC-UV at Time Points stress_temp->hplc_analysis stress_ph->hplc_analysis stress_light->hplc_analysis data_analysis Calculate % Remaining & Identify Degradants hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

degradation_pathway Hypothetical Degradation Pathway of this compound cluster_degradation Degradation Products This compound This compound hydrolysis_product Amide Hydrolysis Product This compound->hydrolysis_product Acid/Base oxidation_product Pyridine N-Oxide This compound->oxidation_product Oxidizing Agent photodegradation_product Photodegradation Adduct This compound->photodegradation_product Light (UV)

Caption: Potential degradation routes for this compound.

Technical Support Center: Improving the Translational Validity of Suvecaltamide Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the translational validity of preclinical data for Suvecaltamide. By addressing common challenges and providing detailed experimental protocols, this resource aims to bridge the gap between preclinical findings and clinical outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective modulator of T-type calcium channels (CaV3).[1] These channels are crucial in regulating neuronal excitability and oscillatory activity, particularly in brain regions associated with essential tremor (ET).[1] this compound works in a state-dependent manner, preferentially binding to and stabilizing the inactivated state of CaV3 channels, thereby reducing their activity.[1][2] It demonstrates low nanomolar potency across all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[1]

Q2: Why did the recent Phase 2b clinical trial for this compound in essential tremor fail to meet its primary endpoint despite promising preclinical data?

A2: The Phase 2b trial for this compound in adults with essential tremor did not achieve statistical significance on its primary endpoint, the modified TETRAS composite outcome score, at a 30mg dose compared to placebo.[3] While numeric improvements were observed, a key factor contributing to the trial's outcome was a higher-than-expected placebo response.[3] This high placebo response can make it difficult to discern the true efficacy of the drug.[4] Such challenges are not uncommon in neurological clinical trials and highlight the complexities of translating preclinical efficacy to clinical settings.[5][6][7]

Q3: What are the known active metabolites of this compound and should they be considered in preclinical studies?

A3: Yes, active metabolites of this compound (specifically JZZ05000034=M01 and JZZ05000035=M02) have been shown to contribute to its anti-tremor efficacy in preclinical rat models.[8] While this compound concentrations may peak and decline, its active metabolites can have more sustained concentrations in plasma and the brain.[8] Therefore, it is crucial to measure the concentrations of both the parent compound and its active metabolites in pharmacokinetic/pharmacodynamic (PK/PD) studies to accurately model the total active moiety and better predict human efficacy.[8][9]

Q4: What are the key challenges in translating preclinical findings for neurological drugs like this compound?

A4: The translation of preclinical data for neurological drugs is fraught with challenges, including:

  • Model Validity: Animal models, such as the harmaline-induced tremor model, may not fully recapitulate the complex pathophysiology of human essential tremor.[10][11]

  • Species Differences: Pharmacokinetic and pharmacodynamic differences between rodents and humans can lead to discrepancies in efficacy and tolerability.[7]

  • Complexity of the Nervous System: Our understanding of the intricate neural circuits involved in neurological disorders is still evolving, making it difficult to predict how a drug will perform in the complex human brain.[5]

  • Reproducibility: A lack of rigor and standardization in preclinical study design and reporting can lead to poor reproducibility of findings.[6][12]

Troubleshooting Guides

Problem 1: High variability in the harmaline-induced tremor model.

  • Possible Cause 1: Inconsistent harmaline dosage or administration.

    • Solution: Ensure precise and consistent intraperitoneal (IP) or subcutaneous (s.c.) injection of harmaline. Dosing should be carefully calculated based on the animal's weight. For rats, a common dose is 10-15 mg/kg, and for mice, 20-30 mg/kg.[1][13][14]

  • Possible Cause 2: Subjective tremor assessment.

    • Solution: Utilize objective and quantitative methods for tremor measurement. A piezoelectric sensor cage system can quantify tremor frequency (typically 9-12 Hz in rats) and power, reducing subjective bias.[1][15]

  • Possible Cause 3: Animal stress and habituation.

    • Solution: Allow for an adequate acclimation period for the animals in the testing environment before harmaline administration and data collection to minimize stress-induced variability.[14]

Problem 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Possible Cause 1: Poor brain penetration.

    • Solution: Conduct pharmacokinetic studies to measure the concentration of this compound and its active metabolites in the brain tissue of the animal model to ensure adequate target engagement.[8]

  • Possible Cause 2: Off-target effects.

    • Solution: While this compound is selective for CaV3 channels, consider potential interactions with other ion channels or receptors at higher concentrations. A broader in vitro profiling panel could be informative.

  • Possible Cause 3: Contribution of active metabolites.

    • Solution: As mentioned in the FAQs, the active metabolites of this compound contribute to its efficacy.[8] Ensure that your in vivo studies are designed to account for the exposure and activity of these metabolites.

Problem 3: Preclinical results are not predictive of clinical outcomes, particularly the high placebo response.

  • Possible Cause 1: The preclinical model lacks predictive validity for the clinical population.

    • Solution: Refine the animal model to better mimic the human condition. While the harmaline model is useful for screening, consider incorporating other models or endpoints that may better reflect the functional impairments seen in patients with essential tremor.[10]

  • Possible Cause 2: Clinical trial design elements amplifying placebo response.

    • Solution: While this is a clinical issue, preclinical researchers can contribute by providing robust data on the expected effect size and dose-response relationship to inform the statistical power and design of clinical trials. Understanding factors that contribute to placebo response, such as patient expectation and study site variability, is crucial for designing trials that can better detect a drug's true effect.[4][16][17]

Data Presentation

Table 1: Preclinical In Vitro Activity of this compound

CaV3 SubtypeActivityPotencySelectivity for Inactivated State
Human CaV3.1InhibitionLow nM7- to 19-fold
Human CaV3.2InhibitionLow nM7- to 19-fold
Human CaV3.3InhibitionLow nM7- to 19-fold

Data summarized from preclinical characterization studies.[1]

Table 2: Preclinical In Vivo Efficacy of this compound in Harmaline-Induced Tremor Model (Rats)

Administration RouteDose RangeObservation
Oral0.1 - 10 mg/kgDose-dependent reduction in tremor
Oral≥ 1 mg/kgRobust inhibition of tremor

Data from preclinical studies in male rats.[1]

Experimental Protocols

1. In Vitro Electrophysiology for CaV3 Channel Activity

  • Objective: To assess the inhibitory effect of this compound on human CaV3 channel subtypes.

  • Methodology:

    • Cell Line: Use HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 channels.[1]

    • Electrophysiology: Record whole-cell currents using an automated patch-clamp system (e.g., QPatch 48X).[1]

    • Voltage Protocols:

      • To generate steady-state inactivation curves, apply a series of prepulses to different voltages before a test pulse.

      • To generate concentration-response curves, use protocols that enrich for either the resting or inactivated state of the channels.[1]

    • Data Analysis: Fit the concentration-response data to a suitable equation to determine the IC50 values for this compound on each CaV3 subtype.

2. Harmaline-Induced Tremor Model in Rats

  • Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of essential tremor.

  • Methodology:

    • Animals: Use male Sprague-Dawley rats.

    • Tremor Induction: Administer harmaline hydrochloride at a dose of 10-15 mg/kg via intraperitoneal (IP) injection.[1]

    • Drug Administration: Administer this compound orally at doses ranging from 0.1 to 10 mg/kg, either before or after harmaline injection to assess both prophylactic and treatment effects.[1]

    • Tremor Quantification: Place the rats in a piezoelectric sensor cage system to record and quantify tremor. Analyze the power spectrum of the recordings, focusing on the 9-12 Hz frequency band characteristic of harmaline-induced tremor in rats.[1][15]

    • Data Analysis: Compare the tremor power in the this compound-treated groups to the vehicle-treated control group to determine the dose-dependent efficacy.

Mandatory Visualizations

Suvecaltamide_Mechanism_of_Action cluster_neuron Neuron cluster_drug This compound Action CaV3 T-type Calcium Channel (CaV3) Ca_ion Ca²⁺ CaV3->Ca_ion Calcium Influx Reduced_Firing Reduced Neuronal Firing & Tremor CaV3->Reduced_Firing Leads to Neuronal_Firing Pathological Neuronal Firing Ca_ion->Neuronal_Firing Contributes to This compound This compound Inactivated_State Inactivated State of CaV3 This compound->Inactivated_State Stabilizes Inactivated_State->CaV3 Inhibits Channel Reactivation

Caption: this compound's mechanism of action on T-type calcium channels.

Preclinical_Workflow Start Start: This compound Preclinical Evaluation In_Vitro In Vitro Studies: CaV3 Channel Electrophysiology Start->In_Vitro In_Vivo In Vivo Studies: Harmaline-Induced Tremor Model Start->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vitro->PK_PD In_Vivo->PK_PD Metabolites Analysis of Active Metabolites PK_PD->Metabolites Translational_Analysis Translational Analysis: Comparison to Clinical Data Metabolites->Translational_Analysis Refinement Refine Preclinical Model & Clinical Trial Design Translational_Analysis->Refinement

Caption: Recommended workflow for improving translational validity.

Troubleshooting_Logic Issue Issue: Poor Preclinical to Clinical Translation Model_Validity Assess Model Validity: Does it mimic human disease? Issue->Model_Validity PK_PD_Mismatch Investigate PK/PD: Brain penetration & metabolites? Issue->PK_PD_Mismatch Clinical_Factors Consider Clinical Factors: High placebo response? Issue->Clinical_Factors Refine_Model Refine Preclinical Model Model_Validity->Refine_Model Optimize_Dosing Optimize Dosing Strategy PK_PD_Mismatch->Optimize_Dosing Inform_Trial_Design Inform Clinical Trial Design Clinical_Factors->Inform_Trial_Design

Caption: Logical approach to troubleshooting translational issues.

References

Technical Support Center: Navigating the Challenges of Selective CaV3 Modulator Development

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the development of selective CaV3 modulators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is developing selective CaV3 modulators so challenging?

A1: The development of selective CaV3 modulators is hampered by several key factors:

  • High Isoform Homology: The three CaV3 channel isoforms (CaV3.1, CaV3.2, and CaV3.3) share a high degree of sequence and structural similarity, making it difficult to design compounds that can distinguish between them.

  • State-Dependent Drug Binding: Many CaV3 modulators exhibit different affinities for the channel depending on its conformational state (resting, open, or inactivated).[1][2] This requires precise voltage control in assays to accurately determine a compound's potency and mechanism of action.

  • Off-Target Effects: Compounds targeting CaV3 channels may also interact with other ion channels, such as hERG, or other receptors, leading to potential safety concerns. Early off-target profiling is crucial to identify and mitigate these risks.

  • Complex Electrophysiology: Whole-cell patch-clamp electrophysiology, the gold standard for characterizing ion channel modulators, is a technically demanding and low-throughput technique.[3]

  • Assay Development for High-Throughput Screening (HTS): While fluorescence-based assays are more amenable to HTS, they come with their own set of challenges, such as optimizing signal-to-noise ratios and accounting for the "window current" of CaV3 channels.[4][5]

Q2: What is "window current" and why is it important in CaV3 functional assays?

A2: The "window current" refers to a small, persistent influx of Ca2+ that occurs in a narrow voltage range where the activation and inactivation curves of the CaV3 channel overlap.[4][5] This means that a small fraction of channels can be open at the resting membrane potential of some cells. In fluorescence-based assays, this window current can be exploited to screen for modulators by measuring changes in intracellular calcium without the need for a depolarizing stimulus.[4][5] However, it can also be a source of variability if not properly controlled.

Q3: What are the key differences between the three CaV3 isoforms that can be exploited for selective drug design?

A3: While highly homologous, the three CaV3 isoforms exhibit subtle differences in their electrophysiological properties, pharmacology, and tissue distribution that can be leveraged for developing selective modulators.[6]

  • Electrophysiology: There are minor but distinct differences in their voltage-dependence of activation and inactivation, as well as their kinetics.[7]

  • Pharmacology: Some existing compounds show modest selectivity. For example, nickel (Ni2+) preferentially blocks CaV3.2 channels.[8] Structural studies are revealing subtle differences in the drug-binding pockets that can be exploited for rational drug design.

  • Tissue Distribution: The isoforms have overlapping but also distinct expression patterns in the brain and peripheral tissues. This allows for the possibility of targeting a specific isoform to achieve a desired therapeutic effect with fewer side effects.

Troubleshooting Guides

Electrophysiology (Whole-Cell Patch Clamp)

Problem 1: Unstable recordings (drifting baseline, sudden changes in current).

  • Possible Cause:

    • Poor seal quality: The giga-ohm seal between the pipette and the cell membrane is not stable.

    • Cell health: The cell is unhealthy or dying.

    • Mechanical instability: The micromanipulator, perfusion system, or air table is causing vibrations.[9]

    • Electrode drift: The recording electrode is moving.[9]

  • Solution:

    • Improve seal formation: Ensure the pipette tip is clean and polished.[10] Use appropriate suction and approach the cell slowly.

    • Use healthy cells: Ensure proper cell culture conditions and use cells at an appropriate passage number.

    • Minimize vibrations: Check for and eliminate sources of vibration. Ensure the perfusion flow is smooth and not causing movement of the coverslip.[9]

    • Secure the electrode holder: Make sure the electrode holder is firmly clamped.[9]

Problem 2: Difficulty forming a GΩ seal.

  • Possible Cause:

    • Dirty pipette tip: Debris on the pipette tip can prevent a tight seal.[10]

    • Incorrect pressure: Insufficient positive pressure when approaching the cell, or improper suction when forming the seal.[11]

    • Poor cell membrane condition: The cell membrane may be unhealthy or have an uneven surface.

  • Solution:

    • Use clean pipettes: Fire-polish the pipette tips to ensure they are smooth and clean.[10]

    • Optimize pressure application: Maintain a slight positive pressure as you approach the cell to keep the tip clean. Apply gentle, controlled suction to form the seal.[11]

    • Select healthy cells: Visually inspect cells and choose those with a smooth, clean membrane.

Problem 3: High series resistance (Rs) or access resistance.

  • Possible Cause:

    • Incomplete membrane rupture: The patch of membrane under the pipette tip has not been fully broken.[11]

    • Small pipette tip opening: A pipette with too high of a resistance will result in high access resistance.

    • Clogging of the pipette tip: Debris from the cell interior can partially block the pipette opening after breakthrough.

  • Solution:

    • Ensure complete rupture: Apply brief, strong suction pulses or a "zap" from the amplifier to fully rupture the membrane.[11]

    • Use appropriate pipettes: Use pipettes with a resistance of 2-5 MΩ for whole-cell recordings of CaV3 channels.

    • Monitor Rs throughout the experiment: If Rs increases significantly, the recording may not be reliable. Compensate for Rs using the amplifier settings, but be aware that high compensation can lead to oscillations.

Fluorescence-Based Functional Assays (e.g., FLIPR)

Problem 1: Low signal-to-noise ratio or small assay window.

  • Possible Cause:

    • Suboptimal dye loading: Insufficient loading of the calcium-sensitive dye (e.g., Fluo-4 AM) into the cells.[12]

    • Low channel expression: The cell line has low expression levels of the target CaV3 isoform.

    • Inappropriate stimulus: The depolarization stimulus (e.g., KCl concentration) is not optimal to activate the channels.

    • Use of serum: Some cells are sensitive to serum, which can cause oscillations in intracellular calcium.

  • Solution:

    • Optimize dye loading: Adjust dye concentration, loading time, and temperature. Ensure that the dye is not compartmentalized within organelles.

    • Use a high-expressing stable cell line: Validate the expression and function of the CaV3 channels in your cell line using electrophysiology.

    • Titrate the stimulus: Perform a dose-response curve for the depolarizing agent (e.g., KCl) to determine the optimal concentration for your assay.[7]

    • Optimize buffer conditions: Consider using serum-free media during the assay.

Problem 2: High variability between wells.

  • Possible Cause:

    • Uneven cell plating: Inconsistent cell numbers across the plate.

    • Edge effects: Wells at the edge of the plate behave differently due to temperature or humidity gradients.

    • Compound precipitation: The test compounds may not be fully soluble in the assay buffer.

    • Inconsistent liquid handling: Inaccurate or imprecise dispensing of reagents.

  • Solution:

    • Ensure even cell seeding: Use a calibrated multichannel pipette or automated cell dispenser.

    • Minimize edge effects: Avoid using the outermost wells of the plate or fill them with buffer.

    • Check compound solubility: Visually inspect compound plates for precipitation. Consider using a small amount of DMSO, but be mindful of its own potential effects on the cells.

    • Calibrate and maintain liquid handlers: Regularly check the performance of your pipettes and automated liquid handling systems.

Data Presentation

Table 1: Comparison of Selected CaV3 Modulators

CompoundTarget(s)IC50 (µM)Assay ConditionsReference
MibefradilCaV3.2 > CaV1.2CaV3.2: 4.8 (use-dependent)Automated patch clamp, HEK293 cells[1]
CaV1.2: ~20 (use-dependent)
VerapamilCaV1.2 > CaV3.2CaV1.2: 9.1 (use-dependent)Automated patch clamp, HEK293 cells[1]
CaV3.2: >100
NifedipineCaV1.2CaV1.2: 0.57Automated patch clamp, HEK293 cells[1]
Ni2+CaV3.2 > CaV3.1CaV3.2: ~10Whole-cell patch clamp[8]
CaV3.1: ~300

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of CaV3 Currents

Objective: To measure ionic currents through CaV3 channels in response to voltage steps and to assess the effect of a test compound.

Materials:

  • Cells expressing the desired CaV3 isoform (e.g., HEK293 stable cell line)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)

  • Borosilicate glass capillaries for pulling pipettes

  • Pipette puller and microforge

  • External solution (in mM): 140 CsCl, 10 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH)

  • Internal solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • Test compound dissolved in an appropriate vehicle (e.g., DMSO)

Methodology:

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution. Fire-polish the tip of the pipette using a microforge.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment. Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

  • Obtaining a Giga-ohm Seal:

    • Fill a pipette with internal solution and mount it on the electrode holder.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Approach a healthy-looking cell and gently press the pipette tip against the cell membrane.

    • Release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Achieving Whole-Cell Configuration:

    • Apply a brief, strong pulse of suction to rupture the cell membrane under the pipette tip.

    • The amplifier will indicate a change in the capacitive transients, and you should now have electrical access to the cell interior.

  • Data Acquisition:

    • Set the holding potential to -100 mV to ensure channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit CaV3 currents.

    • Record the resulting currents.

  • Compound Application:

    • Establish a stable baseline recording.

    • Perfuse the recording chamber with the external solution containing the test compound at the desired concentration.

    • Allow sufficient time for the compound effect to reach a steady state.

    • Record currents using the same voltage protocol as in the baseline condition.

  • Data Analysis:

    • Measure the peak current amplitude at each voltage step before and after compound application.

    • Construct current-voltage (I-V) relationships.

    • Calculate the percentage of inhibition at each voltage and for each compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50.

Protocol 2: FLIPR-Based Assay for CaV3 Modulators (Window Current Protocol)

Objective: To screen for modulators of CaV3 channels in a high-throughput format using a fluorescence-based calcium influx assay.

Materials:

  • HEK293 cells stably co-expressing a CaV3 isoform and a Kir2.x potassium channel (to set the resting membrane potential)

  • Black-walled, clear-bottom 384-well plates

  • FLIPR instrument or similar fluorescence imaging plate reader

  • Calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash calcium assay kit)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Test compounds in a 384-well plate

Methodology:

  • Cell Plating: Seed the cells into 384-well plates at an optimized density and incubate overnight.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C. (Note: No-wash kits do not require a wash step after loading).

  • Compound Addition:

    • Transfer the compound plate and the cell plate to the FLIPR instrument.

    • The instrument will add the test compounds from the source plate to the cell plate.

  • Fluorescence Reading:

    • The FLIPR instrument will measure the baseline fluorescence in each well.

    • It will then add a solution containing an elevated concentration of CaCl2 (e.g., 10 mM final concentration) to stimulate calcium influx through the CaV3 window current.

    • The instrument will continuously record the fluorescence signal for a set period (e.g., 180 seconds) after the CaCl2 addition.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after CaCl2 addition.

    • Normalize the data to the vehicle control (e.g., 0.5% DMSO).

    • Identify "hits" (compounds that significantly inhibit or potentiate the calcium signal) based on a predefined activity threshold.

    • Generate concentration-response curves for active compounds to determine their IC50 or EC50 values.

Visualizations

CaV3_Signaling_Pathway CaV3 CaV3 Channel NeuronalExcitability Neuronal Excitability (e.g., Burst Firing) CaV3->NeuronalExcitability Initiates Calcium Intracellular Ca²⁺ CaV3->Calcium Ca²⁺ Influx Kv4 Kv4 Channel CaV3->Kv4 Forms Complex with Kv4/KChIP CaMKII CaMKII CaMKII->CaV3 Modulates Gating PKC PKC PKC->CaV3 Increases Current Cdk5 Cdk5 Cdk5->CaV3 Increases Current GeneExpression Gene Expression Calcium->CaMKII Activates Calcium->PKC Activates Calcium->GeneExpression Regulates KChIP KChIP KChIP->Kv4

Caption: Simplified signaling pathways involving CaV3 channels.

Experimental_Workflow PrimaryScreen Primary HTS (e.g., FLIPR Assay) HitIdentification Hit Identification PrimaryScreen->HitIdentification HitConfirmation Hit Confirmation & Triage (Concentration-Response) HitIdentification->HitConfirmation Active Compounds Electrophysiology Electrophysiology (Automated Patch Clamp) HitConfirmation->Electrophysiology MechanismOfAction Mechanism of Action (State & Use-Dependence) Electrophysiology->MechanismOfAction SelectivityAssay Isoform & Off-Target Selectivity (e.g., hERG, other CaVs) Electrophysiology->SelectivityAssay LeadOptimization Lead Optimization (Medicinal Chemistry) MechanismOfAction->LeadOptimization SelectivityAssay->LeadOptimization

Caption: Typical workflow for CaV3 modulator drug discovery.

References

Validation & Comparative

A Comparative Analysis of Suvecaltamide and Propranolol in Preclinical Tremor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the investigational drug Suvecaltamide and the established therapy, propranolol, in the context of tremor models. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview of the available preclinical and clinical data.

Executive Summary

This compound, a novel selective T-type calcium channel modulator, has been evaluated in preclinical models and clinical trials for essential tremor. While it demonstrated a superior effect to propranolol in a preclinical harmaline-induced tremor model in rats, its recent Phase 2b clinical trial in adults with essential tremor did not meet its primary efficacy endpoint. Propranolol, a non-selective beta-adrenergic antagonist, remains a first-line treatment for essential tremor with a well-established efficacy and safety profile. This guide will delve into the mechanisms of action, available experimental data, and a comparative analysis of these two compounds.

Mechanism of Action

This compound

This compound is a state-dependent modulator of T-type calcium channels (CaV3).[1] These channels are implicated in the pathological oscillatory activity of neurons within brain circuits associated with tremor. By selectively modulating these channels, this compound is designed to reduce excessive neuronal rhythmicity that contributes to tremor.

Propranolol

Propranolol is a non-selective beta-adrenergic receptor antagonist. Its anti-tremor effect is thought to be mediated by blocking beta-2 adrenergic receptors in the periphery, which may reduce the sensitivity of muscle spindles. However, as propranolol can cross the blood-brain barrier, a central mechanism of action may also contribute to its efficacy.

Preclinical Data: Head-to-Head Comparison in a Rat Model of Essential Tremor

A direct comparison of this compound and propranolol was conducted in a harmaline-induced tremor model in rats. This model is a well-established preclinical tool for evaluating potential anti-tremor medications. While specific quantitative data from this head-to-head comparison is not publicly available, reports indicate that oral this compound was superior to propranolol in reducing tremor in this model.

Experimental Protocol: Harmaline-Induced Tremor in Rats

A common experimental workflow for evaluating anti-tremor agents in this model is as follows:

G cluster_setup Animal Preparation and Baseline cluster_induction Tremor Induction cluster_treatment Treatment Administration cluster_assessment Tremor Assessment animal_acclimation Acclimation of Rats baseline_recording Baseline Activity Recording (Piezoelectric Sensor) animal_acclimation->baseline_recording harmaline_admin Harmaline Administration (e.g., 10-20 mg/kg, s.c. or i.p.) baseline_recording->harmaline_admin Induction drug_admin Drug Administration (this compound, Propranolol, or Vehicle) harmaline_admin->drug_admin Treatment tremor_quantification Tremor Quantification (Motion power in 8-12 Hz band) drug_admin->tremor_quantification Post-treatment Recording

Figure 1: Experimental workflow for the harmaline-induced tremor model in rats.

Methodology:

  • Animals: Male Sprague-Dawley or similar rat strains are typically used.

  • Housing and Acclimation: Animals are housed under standard laboratory conditions and allowed to acclimate to the testing environment.

  • Tremor Induction: Tremor is induced by the administration of harmaline hydrochloride, a central nervous system stimulant, typically at doses ranging from 10 to 20 mg/kg via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[2][3]

  • Treatment: this compound, propranolol, or a vehicle control is administered orally or via another appropriate route before or after harmaline injection.

  • Tremor Quantification: Tremor is most commonly quantified using a piezoelectric sensor cage system that detects and records the animal's movements. The data is then analyzed to determine the motion power within the tremor frequency band (typically 8-12 Hz for rats).[1][2] The percentage of motion power in this band relative to the total motion power is calculated to provide a normalized measure of tremor intensity.

Comparative Efficacy in Preclinical Models

While a direct quantitative comparison is not available in the public domain, the following table summarizes the effective doses of this compound and propranolol in the harmaline-induced rat tremor model based on available literature.

CompoundAnimal ModelEffective Dose RangeRoute of AdministrationKey Findings
This compound Harmaline-induced tremor in rats≥ 1 mg/kgOralDose-dependently reduced tremor.[1][4]
Propranolol Harmaline-induced tremor in rats20-50 mg/kgi.p. or p.o.Significantly suppressed harmaline-induced tremor.[5][6]

Clinical Trial Data

This compound

This compound was evaluated in a Phase 2b, multicenter, double-blind, randomized, placebo-controlled trial (NCT05122650) in 420 adults with essential tremor.[7]

  • Primary Endpoint: Change from baseline to week 12 in the modified Essential Tremor Rating Assessment Scale (TETRAS) composite outcome score.

  • Key Secondary Endpoint: Percentage of participants with at least a 1-point improvement on the Clinical Global Impression-Severity (CGI-S) scale.

  • Results: The trial did not meet its primary or key secondary endpoints. While numeric improvements were observed with this compound compared to placebo, these differences were not statistically significant.[8][9][10] The placebo response was noted to be higher than anticipated.[8][9]

  • Safety: this compound was generally well-tolerated, with the most common adverse events being dizziness, headache, paresthesia, diarrhea, and insomnia.[8]

Propranolol

Propranolol is an established treatment for essential tremor with a large body of clinical evidence supporting its efficacy. Numerous double-blind, placebo-controlled trials have demonstrated its ability to significantly reduce tremor amplitude.

Signaling Pathways

The distinct mechanisms of action of this compound and propranolol are illustrated in the following diagrams.

G cluster_this compound This compound Pathway This compound This compound t_type_channel T-type Calcium Channels (CaV3) This compound->t_type_channel Modulates neuronal_hyperexcitability Neuronal Hyperexcitability & Oscillatory Activity This compound->neuronal_hyperexcitability Inhibits t_type_channel->neuronal_hyperexcitability Contributes to tremor Tremor neuronal_hyperexcitability->tremor Leads to

Figure 2: Proposed signaling pathway for this compound in tremor.

G cluster_propranolol Propranolol Pathway propranolol Propranolol beta2_receptors Beta-2 Adrenergic Receptors (Muscle Spindles) propranolol->beta2_receptors Blocks muscle_spindle_sensitivity Increased Muscle Spindle Sensitivity propranolol->muscle_spindle_sensitivity Reduces beta2_receptors->muscle_spindle_sensitivity Mediates sympathetic_activity Sympathetic Nervous System Activity sympathetic_activity->beta2_receptors Activates tremor Tremor Amplification muscle_spindle_sensitivity->tremor Contributes to

Figure 3: Proposed signaling pathway for propranolol in tremor.

Conclusion

This compound and propranolol represent two distinct pharmacological approaches to tremor management. Preclinical data in a harmaline-induced rat model suggested that this compound may have a more potent anti-tremor effect than propranolol. However, these promising preclinical findings did not translate into statistically significant efficacy in a recent Phase 2b clinical trial for essential tremor. In contrast, propranolol has a long-standing history of proven clinical efficacy and remains a cornerstone of essential tremor therapy. Further investigation and the public release of more detailed quantitative data from both preclinical and clinical studies of this compound will be necessary to fully elucidate its potential therapeutic role, if any, in tremor disorders.

References

A Preclinical Comparative Analysis of Suvecaltamide and Z944: T-Type Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for two T-type calcium channel modulators, Suvecaltamide (JZP385) and Z944. This document summarizes their mechanism of action, in vitro potency, and in vivo efficacy in established animal models of essential tremor, inflammatory pain, and epilepsy. Detailed experimental protocols for the key studies are also provided to facilitate critical evaluation and future research.

Mechanism of Action

Both this compound and Z944 target T-type calcium channels (CaV3), which are crucial in regulating neuronal excitability and oscillatory activity. These low-voltage activated channels are implicated in the pathophysiology of various neurological disorders.

This compound is a selective CaV3 modulator that exhibits state-dependent inhibition, showing a higher affinity for the inactivated state of the channel.[1] This mechanism suggests that this compound may preferentially target hyperactive neurons, a characteristic of pathological states like essential tremor. It has been shown to inhibit all three CaV3 subtypes (CaV3.1, CaV3.2, and CaV3.3).[2]

Z944 is a potent T-type calcium channel blocker with selectivity over other calcium channel subtypes, such as N-type channels. It also demonstrates broad activity against all three CaV3 isoforms. Its ability to penetrate the central nervous system allows it to target T-type calcium channels implicated in neurological conditions like pain and epilepsy.

In Vitro Potency

A direct comparison of the in vitro potency of this compound and Z944 reveals their high affinity for T-type calcium channels.

CompoundTarget(s)Potency (IC50)Selectivity
This compound CaV3.1, CaV3.2, CaV3.3Low nM potencies[2]7- to 19-fold more selective for the inactivated CaV3 channel state.[2]
Z944 hCaV3.1, hCaV3.2, hCaV3.350 - 160 nM>200-fold selectivity for T-type over N-type channels.

Preclinical Efficacy: In Vivo Models

The therapeutic potential of this compound and Z944 has been evaluated in various preclinical models relevant to their intended clinical indications.

This compound in Essential Tremor

This compound has been assessed in the harmaline-induced tremor model in rats, a well-established model for essential tremor.

Animal ModelDosingKey Findings
Harmaline-induced tremor in rats0.1–10 mg/kg, oralDose-dependently reduced tremor with robust inhibition observed at ≥1 mg/kg.[2]
Z944 in Inflammatory Pain and Epilepsy

Z944 has demonstrated efficacy in preclinical models of both inflammatory pain and epilepsy.

Animal ModelDosingKey Findings
Complete Freund's Adjuvant (CFA) model of inflammatory pain in rats1–10 mg/kg, intraperitonealDose-dependently reversed mechanical allodynia.
Amygdala kindling model of epilepsy in rats30 mg/kgSignificantly delayed the progression of seizures.[1][3]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

T_type_calcium_channel_pathway cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CaV3 T-type Calcium Channel (CaV3) Ca_ion_in Ca²⁺ CaV3->Ca_ion_in Ca²⁺ Influx Ca_ion_out Ca²⁺ Neuronal_Excitability Increased Neuronal Excitability (e.g., Burst Firing) Ca_ion_in->Neuronal_Excitability Leads to Depolarization Membrane Depolarization (Low-Voltage) Depolarization->CaV3 Activates Blocker This compound / Z944 Blocker->CaV3 Inhibits

Caption: T-type calcium channel signaling pathway in neurons.

Harmaline_Workflow cluster_animal Animal Preparation cluster_induction Tremor Induction cluster_treatment Treatment cluster_assessment Tremor Assessment Rat Male Rats Harmaline Harmaline Administration (10–15 mg/kg, intraperitoneal) Rat->Harmaline This compound This compound or Vehicle Administration (0.1–10 mg/kg, oral) Harmaline->this compound Pre- or Post-Harmaline Piezoelectric_Sensor Quantification of Tremor (9–12 Hz) using a piezoelectric sensor cage system This compound->Piezoelectric_Sensor

Caption: Experimental workflow for the harmaline-induced tremor model.

CFA_Workflow cluster_animal Animal Preparation cluster_induction Inflammation Induction cluster_treatment Treatment cluster_assessment Pain Assessment Rat Rats CFA Complete Freund's Adjuvant (CFA) Injection into hind paw Rat->CFA Z944 Z944 or Vehicle Administration (1–10 mg/kg, intraperitoneal) CFA->Z944 After inflammation development Von_Frey Mechanical Allodynia Measurement (von Frey test) Z944->Von_Frey

Caption: Experimental workflow for the CFA-induced inflammatory pain model.

Experimental Protocols

In Vitro Electrophysiology

Currents were recorded from HEK293 cells stably overexpressing human CaV3.1, CaV3.2, or CaV3.3 using a QPatch 48X automated patch clamp system.[2] Concentration-response curves were generated using protocols that enriched for either the resting or inactivated states of the channels to determine state-dependent inhibition.[2]

Harmaline-Induced Tremor Model (this compound)

Male rats were administered harmaline (10–15 mg/kg, intraperitoneal) to induce tremor.[2] this compound (0.1–10 mg/kg, oral) or vehicle was administered either before or after harmaline injection.[2] Tremor in the 9–12 Hz frequency range was quantified using a piezoelectric sensor cage system.[2]

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (Z944)

Inflammatory pain was induced in rats by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of the hind paw. Following the development of inflammation and mechanical hypersensitivity, rats were treated with Z944 (1–10 mg/kg, intraperitoneal) or vehicle. Mechanical allodynia was assessed by measuring the paw withdrawal threshold to von Frey filaments.

Amygdala Kindling Model of Epilepsy (Z944)

To model temporal lobe epilepsy, rats were surgically implanted with an electrode in the basolateral amygdala.[4] A series of electrical stimulations were delivered to induce kindling, a process of progressively increasing seizure severity. Naive animals received Z944 (30 mg/kg), ethosuximide (100 mg/kg), or vehicle 30 minutes prior to each kindling stimulation for a maximum of 30 stimulations.[4] The number of stimulations required to reach different seizure stages (class III, IV, and V) was recorded.[1][4]

Conclusion

Both this compound and Z944 are potent modulators of T-type calcium channels with distinct preclinical profiles. This compound demonstrates state-dependent inhibition and efficacy in a model of essential tremor. Z944 shows efficacy in models of inflammatory pain and epilepsy. The data presented in this guide provide a foundation for further investigation and comparative evaluation of these compounds in the development of novel therapeutics for neurological disorders. The detailed protocols and visual representations of workflows and signaling pathways are intended to support the design and interpretation of future preclinical studies.

References

Validating Suvecaltamide's Therapeutic Potential for Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suvecaltamide (formerly JZP385 and CX-8998) is an investigational, first-in-class, small molecule that acts as a selective, state-dependent modulator of T-type calcium channels (CaV3). These channels are implicated in the pathophysiology of neurological disorders characterized by neuronal hyperexcitability and pathological oscillations, such as essential tremor (ET) and Parkinson's disease (PD) tremor. This guide provides a comprehensive comparison of this compound with current therapeutic alternatives, supported by available preclinical and clinical data, to aid in the evaluation of its therapeutic potential.

Mechanism of Action: Targeting Neuronal Rhythmicity

This compound is a potent T-type calcium channel modulator that preferentially binds to and stabilizes the inactivated state of CaV3 channels.[1] This mechanism of action is thought to reduce the aberrant neuronal firing and oscillatory activity that underlie tremors in ET and PD.[2] The signaling pathway is depicted below.

cluster_0 Normal Neuronal Activity cluster_1 Pathological Tremor State CaV3_open CaV3 Channels (Open State) Ca_ion Ca2+ Influx CaV3_open->Ca_ion Allows Depolarization Neuronal Depolarization Ca_ion->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential CaV3_inactivated CaV3 Channels (Inactivated State) Hyperexcitability Neuronal Hyperexcitability CaV3_inactivated->Hyperexcitability Contributes to Oscillatory_Activity Pathological Oscillatory Activity Hyperexcitability->Oscillatory_Activity Tremor Tremor Manifestation Oscillatory_Activity->Tremor This compound This compound This compound->CaV3_inactivated Stabilizes

This compound's proposed mechanism of action.

Preclinical Evidence in a Rat Model of Essential Tremor

This compound has demonstrated efficacy in a preclinical model of essential tremor using harmaline-induced tremors in rats.

Experimental Protocol: Harmaline-Induced Tremor in Rats

Objective: To assess the in vivo efficacy of this compound in a pharmacologically induced tremor model.

Animal Model: Male rats.

Induction of Tremor: Harmaline (10-15 mg/kg) is administered intraperitoneally to induce tremor, which typically manifests in the 8-12 Hz frequency range.[3]

Drug Administration: this compound (0.1–10 mg/kg) or vehicle is administered orally, either before or after the induction of tremor with harmaline.[3]

Tremor Assessment: Tremor is quantified using a piezoelectric sensor cage system that measures the power of motion in the tremor frequency bandwidth.[3]

Data Analysis: The motion power within the tremor frequency range is normalized to the total motion power to reduce variability. The effect of this compound is compared to the vehicle-treated group.

Summary of Preclinical Findings

In a study using this model, this compound, administered either before or after harmaline, dose-dependently reduced tremor compared to the vehicle.[3] Robust tremor inhibition was observed at doses of ≥1 mg/kg.[3] The plasma concentrations of this compound that were effective in reducing tremor in rats were consistent with those projected to be therapeutic in humans.[3]

Start Start Rat_Model Male Rat Model Start->Rat_Model Harmaline_Admin Administer Harmaline (10-15 mg/kg IP) Rat_Model->Harmaline_Admin Suvecaltamide_Admin Administer this compound (0.1-10 mg/kg Oral) or Vehicle Rat_Model->Suvecaltamide_Admin Tremor_Induction Induction of Tremor (8-12 Hz) Harmaline_Admin->Tremor_Induction Tremor_Quantification Quantify Tremor (Piezoelectric Sensor) Tremor_Induction->Tremor_Quantification Suvecaltamide_Admin->Tremor_Quantification Data_Analysis Data Analysis Tremor_Quantification->Data_Analysis End End Data_Analysis->End

Workflow for the preclinical harmaline-induced tremor model.

Clinical Development and Comparative Efficacy

This compound has been evaluated in Phase 2 clinical trials for both essential tremor and Parkinson's disease tremor.

Essential Tremor

A 12-week, multicenter, double-blind, randomized, placebo-controlled Phase 2b trial evaluated the efficacy and safety of once-daily oral this compound (10, 20, and 30 mg) in 420 adults with moderate to severe essential tremor.[4] The primary endpoint was the change from baseline to week 12 on the modified The Essential Tremor Rating Assessment Scale (TETRAS) composite outcome score.[4]

Results: The trial did not meet its primary endpoint, as this compound at 30 mg did not show a statistically significant improvement compared to placebo.[4][5] However, numerical improvements were observed for both the primary and key secondary endpoints.[4][5] The placebo response was noted to be higher than expected.[4]

Safety: this compound was generally well-tolerated, with the most common treatment-emergent adverse events being dizziness, headache, paresthesia, diarrhea, and insomnia, which were mostly mild to moderate in severity.[4]

The current first-line treatments for essential tremor are propranolol and primidone. For medically refractory cases, surgical interventions such as deep brain stimulation (DBS) and MR-guided focused ultrasound are considered.

TreatmentMechanism of ActionEfficacyKey Adverse Events
This compound Selective T-type calcium channel modulatorNot statistically significant in Phase 2b; numerical improvement observed.[4][5]Dizziness, headache, paresthesia, diarrhea, insomnia.[4]
Propranolol Non-selective beta-adrenergic antagonistStatistically significant tremor reduction vs. placebo.[6]Bradycardia, hypotension, fatigue, bronchospasm.
Primidone Anticonvulsant (barbiturate derivative)Significantly superior to placebo in reducing hand tremor.[7]Sedation, dizziness, nausea, ataxia (especially at initiation).
Deep Brain Stimulation (VIM) Neuromodulation of the ventral intermediate nucleus of the thalamusMean 77% improvement in Tremor Rating Scale (TRS) scores.[8]Dysarthria, paresthesia, hardware-related complications.
MR-guided Focused Ultrasound Thermal ablation of the ventral intermediate nucleus of the thalamus66% improvement in CRST parts A and B scores at 3 months.[9]Paresthesia, gait disturbance, dysarthria.
Parkinson's Disease Tremor

A Phase 2, 17-week, randomized, double-blind, placebo-controlled, flexible-dosing study is currently evaluating the efficacy and safety of this compound in adults with moderate to severe residual tremor in Parkinson's disease.[4] The primary endpoint is the change from baseline on a TETRAS composite score. Results are expected in the first quarter of 2025.[4]

The primary treatments for motor symptoms in Parkinson's disease, including tremor, are dopaminergic therapies such as levodopa and dopamine agonists. Deep brain stimulation is an option for medication-refractory tremor.

TreatmentMechanism of ActionEfficacyKey Adverse Events
This compound Selective T-type calcium channel modulatorCurrently under investigation in a Phase 2 trial.[4]To be determined in the ongoing trial.
Levodopa Dopamine precursorSignificant improvement in UPDRS motor scores, including tremor.Dyskinesias, motor fluctuations, nausea, orthostatic hypotension.
Pramipexole (Dopamine Agonist) Dopamine D2/D3 receptor agonistSignificantly superior to placebo in reducing UPDRS tremor score (-4.4 point difference).[10]Nausea, somnolence, hallucinations, impulse control disorders.
Ropinirole (Dopamine Agonist) Dopamine D2/D3 receptor agonistSignificant improvement in resting tremor compared to placebo.[11]Nausea, dizziness, somnolence, hallucinations.
Deep Brain Stimulation (STN/GPi) Neuromodulation of the subthalamic nucleus or globus pallidus internus70-75% improvement in tremor at one year.[12]Surgical risks, hardware complications, stimulation-related side effects.

Experimental Protocols for Key Clinical Trials

This compound Phase 2b Trial in Essential Tremor (NCT05122650) - Abridged Protocol
  • Study Design: 12-week, multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[4]

  • Participants: 420 adults (18-80 years) with moderate to severe essential tremor.[4]

  • Intervention: Once-daily oral this compound (10 mg, 20 mg, or 30 mg) or placebo.

  • Primary Endpoint: Change from baseline to week 12 in the modified TETRAS composite outcome score (TETRAS-ADL items 1-11 and TETRAS-PS items 6+7).

  • Secondary Endpoint: Percentage of participants with ≥1 point improvement on the Clinical Global Impression-Severity (CGI-S) scale.

This compound Phase 2 Trial in Parkinson's Disease Tremor (NCT05642442) - Abridged Protocol
  • Study Design: 17-week, multicenter, double-blind, randomized, placebo-controlled, flexible-dosing, parallel-group study.[4]

  • Participants: Approximately 160 adults (40-85 years) with moderate to severe residual Parkinson's disease tremor.[4]

  • Intervention: Flexible-dose this compound (titrated up to 30 mg/day) or placebo.[4]

  • Primary Endpoint: Change from baseline at week 17 on a TETRAS composite score.[4]

cluster_0 This compound Clinical Trial Workflow (General) Screening Screening of Patients (ET or PD with Tremor) Randomization Randomization (1:1 this compound or Placebo) Screening->Randomization Titration Dose Titration Period Randomization->Titration Maintenance Maintenance Period Titration->Maintenance Follow_up Follow-up and Data Collection Maintenance->Follow_up Analysis Efficacy and Safety Analysis Follow_up->Analysis

A generalized workflow for this compound clinical trials.

Conclusion

This compound, with its novel mechanism of action targeting T-type calcium channels, represents a new approach to the treatment of pathological tremors. While the Phase 2b trial in essential tremor did not meet its primary endpoint, the observation of numerical improvements suggests a potential, albeit not statistically significant, effect that warrants further investigation. The ongoing Phase 2 trial in Parkinson's disease tremor will be crucial in determining the future of this compound.

This guide provides a comparative overview based on publicly available data. As more detailed results from the this compound clinical trial program become available, a more definitive assessment of its therapeutic potential relative to existing treatments will be possible. Researchers and clinicians are encouraged to consult the primary literature and clinical trial registries for the most up-to-date information.

References

A Comparative Review of First and Second-Generation T-Type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of first and second-generation T-type calcium channel blockers, supported by experimental data. T-type calcium channels (T-channels) are low-voltage activated calcium channels that play crucial roles in a variety of physiological processes, including neuronal firing, cardiac pacemaking, and smooth muscle contraction. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and hypertension has made them attractive targets for drug development. This review categorizes these blockers into two generations, highlighting the evolution of their selectivity and pharmacological profiles.

First-Generation T-Type Calcium Channel Blockers: Broad Spectrum with Off-Target Effects

First-generation T-type calcium channel blockers are characterized by their relatively broad-spectrum activity, often exhibiting affinity for other ion channels, most notably L-type calcium channels. This lack of selectivity can lead to a range of side effects, limiting their clinical utility.

Mibefradil , a tetralol derivative, was one of the first compounds identified as a potent T-type channel blocker. While it showed promise as an antihypertensive agent, it was withdrawn from the market due to significant drug-drug interactions arising from its inhibition of cytochrome P450 enzymes. Mibefradil blocks T-type calcium channels with moderate selectivity over L-type channels.[1][2][3]

Ethosuximide is an anti-epileptic drug primarily used in the treatment of absence seizures. Its mechanism of action is attributed to the blockade of T-type calcium channels in thalamic neurons, which disrupts the rhythmic discharges characteristic of these seizures.[4][5] While effective, its potency against T-type channels is relatively low, and it has been shown to affect other ion channels at higher concentrations.

Second-Generation T-Type Calcium Channel Blockers: Towards Higher Selectivity and Improved Safety Profiles

The development of second-generation T-type calcium channel blockers has focused on improving selectivity for T-type channels over other calcium channel subtypes and reducing off-target effects. This has led to compounds with potentially better therapeutic windows and fewer side effects.

Zonisamide is another anti-epileptic medication with a multi-faceted mechanism of action that includes the blockade of T-type calcium channels.[6][7][8] It is considered a moderate blocker of T-type channels and has demonstrated efficacy in various seizure types.[9] Unlike first-generation blockers, it shows little to no effect on L-type calcium channels.[8]

NNC 55-0396 is a more selective T-type calcium channel blocker developed as an analog of mibefradil.[10][11] By modifying the chemical structure of mibefradil, researchers were able to create a compound with significantly reduced activity at L-type calcium channels, making it a valuable tool for studying the specific roles of T-type channels.[12]

Quantitative Comparison of Blocker Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for first and second-generation T-type calcium channel blockers against different calcium channel subtypes. This data provides a quantitative measure of their potency and selectivity.

DrugGenerationTarget ChannelIC50 (µM)
Mibefradil FirstT-type (general)2.7[1][2][3]
Cav3.11.34[13]
Cav3.20.25[14]
L-type18.6[1][2]
Ethosuximide FirstT-type (persistent current)0.6[5]
Zonisamide SecondT-type (Cav3.2)Moderate blocker, specific IC50 varies[9]
L-typeNo significant effect[8]
NNC 55-0396 SecondT-type (Cav3.1)6.8[12]
High-voltage activated (including L-type)> 100[12]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize T-type calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on the ion flow through T-type calcium channels.

Objective: To determine the IC50 of a test compound on specific T-type calcium channel subtypes (Cav3.1, Cav3.2, Cav3.3) expressed in a heterologous system (e.g., HEK-293 cells).

Methodology:

  • Cell Culture and Transfection: HEK-293 cells are cultured in appropriate media and transiently or stably transfected with the cDNA encoding the desired human T-type calcium channel α1 subunit (e.g., CACNA1G for Cav3.1, CACNA1H for Cav3.2, or CACNA1I for Cav3.3).

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • External Solution (in mM): 140 TEA-Cl, 2 BaCl₂, 1 4-aminopyridine, 10 HEPES, pH adjusted to 7.4 with TEA-OH. Barium is used as the charge carrier to avoid calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 135 TMA-OH, 10 EGTA, 40 HEPES, 2 MgCl₂, pH adjusted to 7.2 with HF.

    • Voltage Protocol: Cells are held at a holding potential of -100 mV to ensure channels are in a resting, available state. T-type currents are elicited by a depolarizing step to -30 mV for 150 ms.

  • Drug Application: The test compound is dissolved in the external solution at various concentrations and perfused onto the cell. The effect of the compound on the peak current amplitude is measured.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated. The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Fluorescence-Based Calcium Imaging Assay

This high-throughput screening method allows for the rapid assessment of a compound's ability to block calcium influx through T-type channels.

Objective: To screen a library of compounds for their ability to inhibit T-type calcium channel activity.

Methodology:

  • Cell Line Preparation: A stable cell line (e.g., HEK-293) expressing the target T-type calcium channel subtype and a genetically encoded calcium indicator (e.g., GCaMP6s) is used.

  • Assay Buffer Preparation:

    • Loading Buffer: Physiological buffer containing the fluorescent calcium indicator (e.g., Fluo-4 AM) and Pluronic F-127 to facilitate dye loading.

    • Assay Buffer: A low-potassium buffer to maintain a hyperpolarized membrane potential and a high-potassium buffer for depolarization. To study T-type channels specifically, the resting membrane potential can be controlled using gramicidin to clamp the membrane potential at a level where T-type channels are available for opening upon depolarization.[15]

  • Assay Procedure:

    • Cells are seeded in a multi-well plate and loaded with the calcium indicator.

    • The cells are washed and incubated with the test compounds at various concentrations.

    • A baseline fluorescence reading is taken.

    • The high-potassium buffer is added to depolarize the cells and activate the T-type calcium channels.

    • The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a fluorescence plate reader.

  • Data Analysis: The inhibition of the calcium influx by the test compound is calculated relative to a vehicle control. IC50 values can be determined from the concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows related to T-type calcium channel blockers.

T_Type_Channel_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol T_Channel T-type Ca²⁺ Channel Ca_Influx Ca²⁺ Influx T_Channel->Ca_Influx Mediates Depolarization Membrane Depolarization Depolarization->T_Channel Activates CaM Calmodulin (CaM) Ca_Influx->CaM Binds to PKC PKC Ca_Influx->PKC Activates CaMKII CaMKII CaM->CaMKII Activates Neuronal_Excitability Increased Neuronal Excitability CaMKII->Neuronal_Excitability Gene_Expression Altered Gene Expression CaMKII->Gene_Expression PKC->Neuronal_Excitability PKC->Gene_Expression Blocker T-type Channel Blocker Blocker->T_Channel Inhibits

Caption: T-type calcium channel signaling pathway in a neuron.

Zonisamide_MOA cluster_channels Ion Channels cluster_enzymes Enzymes cluster_neurotransmission Neurotransmission cluster_cellular_effects Cellular Effects Zonisamide Zonisamide T_Channel T-type Ca²⁺ Channel Zonisamide->T_Channel Inhibits Na_Channel Voltage-gated Na⁺ Channel Zonisamide->Na_Channel Inhibits MAO_B MAO-B Zonisamide->MAO_B Inhibits Carbonic_Anhydrase Carbonic Anhydrase Zonisamide->Carbonic_Anhydrase Inhibits GABA GABAergic Neurotransmission Zonisamide->GABA Enhances Neuronal_Excitability Decreased Neuronal Excitability T_Channel->Neuronal_Excitability Na_Channel->Neuronal_Excitability Neuroprotection Neuroprotection MAO_B->Neuroprotection via reduced oxidative stress GABA->Neuronal_Excitability

Caption: Multifactorial mechanism of action of Zonisamide.

Patch_Clamp_Workflow Start Start: Cell Preparation Patch_Pipette Approach cell with patch pipette Start->Patch_Pipette Seal_Formation Form a gigaohm seal Patch_Pipette->Seal_Formation Whole_Cell Rupture membrane to achieve whole-cell configuration Seal_Formation->Whole_Cell Record_Baseline Record baseline T-type currents Whole_Cell->Record_Baseline Apply_Compound Apply test compound Record_Baseline->Apply_Compound Record_Effect Record T-type currents in presence of compound Apply_Compound->Record_Effect Washout Washout compound Record_Effect->Washout Record_Recovery Record recovery of T-type currents Washout->Record_Recovery Analyze Analyze data and determine IC50 Record_Recovery->Analyze

Caption: Experimental workflow for whole-cell patch-clamp.

References

Head-to-Head Comparison: Suvecaltamide and Ethosuximide on T-Type Calcium Currents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two modulators of T-type calcium channels: Suvecaltamide (JZP385), an investigational drug, and Ethosuximide, a long-established antiepileptic medication. T-type calcium channels, particularly the CaV3 family, are crucial in regulating neuronal excitability and are implicated in various neurological disorders, including epilepsy and tremor.[1][2][3] This document synthesizes preclinical data to offer a head-to-head perspective on their effects on T-type currents, aiding researchers and drug developers in their evaluation of these compounds.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory effects of this compound and Ethosuximide on T-type calcium channels. It is important to note that the data are compiled from separate studies, and direct comparisons should be made with consideration of potential variations in experimental conditions.

ParameterThis compoundEthosuximideSource(s)
Target Channels CaV3.1, CaV3.2, CaV3.3CaV3.1, CaV3.2, CaV3.3[2][4][5]
Potency Low nanomolar (nM) potenciesMillimolar (mM) range[6]
IC50 Not explicitly stated in publicly available sources~0.6 mM (for persistent current on cloned human T-type channels)[6]
State Dependence Highly state-dependent; preferentially binds to the inactivated stateState-dependent; higher affinity for inactivated channels[2][6]
Effect on Channel Kinetics Hyperpolarizes the midpoint of voltage-dependent channel inactivationMinimal effect on kinetics and steady-state (in)activation properties in some studies[7]

Mechanism of Action and Signaling Pathways

Both this compound and Ethosuximide exert their primary effects by modulating the activity of T-type calcium channels within key neuronal circuits.

This compound is a potent and selective modulator of T-type calcium channels (TTCCs) that demonstrates a strong preference for the inactivated state of the channel.[2] This state-dependent inhibition suggests that this compound may be more effective in suppressing the aberrant neuronal firing patterns associated with hyperexcitability, while having less impact on normal neuronal signaling.[8] T-type calcium channels are integral to the rhythmic burst firing of neurons in circuits like the cerebello-thalamo-cortical pathway, which is implicated in conditions such as essential tremor.[3] By stabilizing the inactivated state of these channels, this compound is thought to reduce the likelihood of these pathological firing patterns.

Ethosuximide also blocks all three subtypes of T-type calcium channels and is a first-line treatment for absence seizures.[4] Its mechanism of action is centered on the thalamocortical circuit, where T-type calcium channels play a critical role in generating the characteristic spike-and-wave discharges seen in absence epilepsy.[4][9] By inhibiting these channels, Ethosuximide reduces the low-threshold calcium spikes that initiate burst firing in thalamic neurons, thereby disrupting the hypersynchronized oscillatory activity of this circuit.[4][7][9] While its primary action is on T-type channels, some studies suggest that Ethosuximide may also affect other ion channels, such as non-inactivating Na+ currents and Ca2+-activated K+ currents, which could contribute to its overall therapeutic effect.[10]

G cluster_0 Thalamocortical Circuit in Absence Seizures cluster_1 Cellular Mechanism of Action Thalamic_Neurons Thalamic Neurons Reticular_Thalamic_Nucleus Reticular Thalamic Nucleus (RTN) Thalamic_Neurons->Reticular_Thalamic_Nucleus Excitatory Cortex Cortex Thalamic_Neurons->Cortex Excitatory Reticular_Thalamic_Nucleus->Thalamic_Neurons Inhibitory (GABAergic) Cortex->Thalamic_Neurons Excitatory T_type_Channel T-type CaV3 Channel Burst_Firing Neuronal Burst Firing T_type_Channel->Burst_Firing Initiates Spike_Wave_Discharge Spike-and-Wave Discharges Burst_Firing->Spike_Wave_Discharge Contributes to Thalamocortical_Circuit_Activity Pathological Thalamocortical Oscillations This compound This compound This compound->T_type_Channel Inhibits (State-dependent) Ethosuximide Ethosuximide Ethosuximide->T_type_Channel Inhibits G cluster_workflow Experimental Workflow Cell_Prep Cell Preparation (e.g., HEK293 with CaV3 expression) Seal_Formation Giga-seal Formation Cell_Prep->Seal_Formation Pipette_Prep Pipette Preparation (Internal Solution) Pipette_Prep->Seal_Formation Whole_Cell Whole-Cell Configuration Seal_Formation->Whole_Cell Baseline_Recording Baseline T-type Current Recording (Voltage-Clamp) Whole_Cell->Baseline_Recording Drug_Application Drug Application (this compound or Ethosuximide) Baseline_Recording->Drug_Application Post_Drug_Recording Post-Drug T-type Current Recording Drug_Application->Post_Drug_Recording Data_Analysis Data Analysis (IC50, State-dependence) Post_Drug_Recording->Data_Analysis

References

Safety Operating Guide

Navigating the Disposal of Suvecaltamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of investigational compounds like Suvecaltamide is a critical component of laboratory safety and regulatory compliance. As this compound is an investigational drug, specific safety data sheets (SDS) are not always publicly available. However, based on established guidelines for the disposal of research-related pharmaceutical waste, a clear and safe procedure can be established.

The fundamental principle for disposing of investigational drugs is to treat them as hazardous waste. This ensures the safety of personnel and minimizes environmental impact. All disposal activities must adhere to federal regulations, such as the Resource Conservation and Recovery Act (RCRA), as well as state and local laws.[1][2]

Chemical and Physical Properties of this compound

While a comprehensive safety data sheet is not available, some key identifiers and properties of this compound have been compiled from public databases.

PropertyValueSource
IUPAC Name 2-(4-propan-2-ylphenyl)-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)-2-pyridinyl]ethyl]acetamidePubChem
Molecular Formula C₂₀H₂₃F₃N₂O₂PubChem[3]
Molecular Weight 380.4 g/mol PubChem[3]
Synonyms JZP385, MK-8998, CX-8998DrugBank, PubChem[3][4]

Step-by-Step Disposal Protocol for this compound

The following protocol provides a detailed methodology for the safe disposal of this compound in a laboratory setting. This procedure is based on general best practices for investigational pharmaceutical compounds.[5]

1. Personnel Training and Personal Protective Equipment (PPE):

  • All personnel handling this compound waste must be trained in chemical waste management.

  • Standard laboratory PPE should be worn, including:

    • Safety glasses or goggles

    • Lab coat

    • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Container Selection:

  • Do not mix this compound waste with other waste streams unless compatibility is confirmed.

  • Select a waste container that is compatible with the physical state of the substance (solid or liquid).

  • Original containers (vials, bottles) holding this compound can be placed directly into the designated hazardous waste container.

3. Labeling of Hazardous Waste:

  • Obtain official hazardous waste labels from your institution's Environmental Health and Safety (EHS) department.

  • Affix a completed label to each waste container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" and any solvents or other components. Avoid abbreviations.

    • The name and contact information of the Principal Investigator (PI).

    • The laboratory location (building and room number).

    • An accumulation start date.

4. Storage of Waste:

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be in a secure location, such as a locked cabinet, and may require secondary containment.

5. Waste Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • The ultimate disposal method for investigational drugs is typically incineration by a licensed hazardous waste management vendor.[2][5] This ensures the complete destruction of the active pharmaceutical ingredient.

Emergency Procedures for Spills

In the event of a this compound spill, follow these steps:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or the substance is airborne.

  • If safe to do so, contain the spill using a chemical spill kit.

  • Wear appropriate PPE , including respiratory protection if necessary, during cleanup.

  • Collect the spilled material and any contaminated absorbents and place them in a labeled hazardous waste container.

  • Decontaminate the area.

  • Report the spill to your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

Suvecaltamide_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_spill Emergency Spill start This compound Waste Generated ppe Don Appropriate PPE start->ppe spill Spill Occurs start->spill container Select Compatible Waste Container ppe->container label_waste Label Container as Hazardous Waste container->label_waste store_waste Store in Satellite Accumulation Area (SAA) label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup incineration Transport to Permitted Incinerator ehs_pickup->incineration contain Contain Spill spill->contain collect Collect & Containerize contain->collect report Report to EHS collect->report report->label_waste Dispose as Hazardous Waste

This compound Disposal Workflow

By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.

References

Essential Safety and Handling Precautions for Suvecaltamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Suvecaltamide is an investigational drug, and a specific Material Safety Data Sheet (MSDS) with detailed handling procedures is not publicly available. The following guidance is based on general best practices for handling investigational and potent pharmaceutical compounds in a research laboratory setting. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of the research.

Personal Protective Equipment (PPE)

The appropriate level of PPE depends on the specific procedures being performed and the potential for exposure. For any work with this compound, a risk assessment should be conducted to determine the necessary precautions. The following table summarizes recommended PPE for handling potent investigational compounds.

Operation Recommended Personal Protective Equipment
Weighing and Compounding (Powder Form) - Primary Containment: Use of a certified chemical fume hood, biological safety cabinet, or glove box is essential to minimize inhalation of airborne particles.[1] - Respiratory Protection: A powered air-purifying respirator (PAPR) is recommended for handling potent compounds, especially when engineering controls like a fume hood are not sufficient.[2][3] - Eye Protection: Chemical splash goggles with side shields are mandatory.[4] - Hand Protection: Double gloving with nitrile gloves is recommended.[4] Change gloves immediately if they become contaminated. - Protective Clothing: A disposable lab coat or coveralls, preferably with long sleeves and elastic cuffs, should be worn.[5]
Handling Solutions - Primary Containment: Work within a chemical fume hood.[4] - Respiratory Protection: A respirator may be required depending on the volatility of the solvent and the concentration of the solution. Consult your institution's EHS for guidance. - Eye Protection: Chemical splash goggles are required.[4] - Hand Protection: Nitrile gloves are recommended.[4] - Protective Clothing: A lab coat should be worn.
General Laboratory Work - Eye Protection: Safety glasses with side shields are the minimum requirement. - Hand Protection: Nitrile gloves should be worn when there is any potential for skin contact. - Protective Clothing: A lab coat is required.

Spill Management Protocol

Immediate and appropriate response to a spill is critical to prevent exposure and contamination. The following workflow outlines the general procedure for handling a spill of an investigational compound like this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Cleanup Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill area Evacuate->Isolate Assess Assess the spill (size, nature) Isolate->Assess Consult Consult Spill Kit & SDS/Safety Protocol Assess->Consult Don_PPE Don appropriate PPE Consult->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Collect Collect contaminated materials Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Package Package waste in labeled, sealed containers Decontaminate->Package Dispose Dispose of as hazardous waste Package->Dispose Report Report the incident to EHS Dispose->Report

Caption: Workflow for managing a chemical spill of an investigational compound.

Disposal Plan

All materials contaminated with this compound, including excess compound, empty containers, and used PPE, must be disposed of as hazardous waste.

Operational Steps for Disposal:

  • Segregation: Do not mix chemical waste with regular trash.[4]

  • Containerization: Use designated, compatible, and properly labeled hazardous waste containers.[6] For sharps, use a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[6]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.[6]

  • Pickup: Arrange for waste pickup through your institution's EHS department. All disposals must be conducted by a licensed hazardous waste vendor.[6][7]

Experimental Protocols

Specific experimental protocols for this compound are not publicly available. When developing protocols, it is crucial to incorporate the safety and handling procedures outlined in this document. All procedures should be reviewed and approved by the principal investigator and the institutional EHS department.

General Best Practices for Protocol Development:

  • Training: Ensure all personnel handling the compound are trained on its potential hazards and the specific procedures for safe handling.[8]

  • Documentation: Maintain accurate records of the receipt, use, and disposal of all investigational drugs.[8][9]

  • Emergency Procedures: Post emergency contact information and spill cleanup procedures in a visible location in the laboratory.[10]

  • Fume Hood Usage: Always use a fume hood when working with volatile chemicals or when there is a risk of generating aerosols.[4]

  • Storage: Store this compound in a secure, well-ventilated area, away from incompatible materials, and as specified by the supplier. Access should be limited to authorized personnel.[11][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.